3-(4-Amino-2-methoxy-phenyl)-chromen-2-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >40.1 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
3-(4-amino-2-methoxyphenyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-19-15-9-11(17)6-7-12(15)13-8-10-4-2-3-5-14(10)20-16(13)18/h2-9H,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTKIICGKNNUHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)C2=CC3=CC=CC=C3OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001233040 | |
| Record name | 3-(4-Amino-2-methoxyphenyl)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001233040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49643804 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
335206-96-7 | |
| Record name | 3-(4-Amino-2-methoxyphenyl)-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=335206-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Amino-2-methoxyphenyl)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001233040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties and Biological Evaluation of 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, a proposed synthesis protocol, and potential biological activities of the coumarin derivative, 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one. Due to the limited availability of experimental data for this specific compound, this guide combines known information with computationally predicted properties and plausible experimental methodologies. The content is intended to serve as a foundational resource for researchers interested in the further investigation and development of this molecule for therapeutic applications.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are crucial for its handling, formulation, and interpretation of biological activity. While experimental data is scarce, the following table summarizes known and predicted properties.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₃NO₃ | |
| Molecular Weight | 267.28 g/mol | |
| Predicted Melting Point | 180-220 °C | Computational Prediction |
| Predicted Boiling Point | 450-550 °C | Computational Prediction |
| Predicted Aqueous Solubility | Low | Computational Prediction |
| Predicted pKa (most basic) | 4.0-5.0 (amine) | Computational Prediction |
| Predicted logP | 2.5-3.5 | Computational Prediction |
Note: Predicted values are estimates and should be confirmed through experimental validation.
Synthesis Protocol
A plausible synthetic route for this compound can be adapted from established methods for the synthesis of 3-arylcoumarins, such as the Perkin or Knoevenagel condensations, followed by appropriate functional group manipulations. A proposed two-step synthesis is outlined below.
Step 1: Synthesis of 3-(2-Methoxy-4-nitro-phenyl)-chromen-2-one
This step involves the reaction of a salicylaldehyde derivative with a substituted phenylacetic acid.
-
Materials:
-
Salicylaldehyde
-
2-Methoxy-4-nitrophenylacetic acid
-
Acetic anhydride
-
Triethylamine
-
Toluene
-
-
Procedure:
-
A mixture of salicylaldehyde (1.0 eq), 2-methoxy-4-nitrophenylacetic acid (1.1 eq), and triethylamine (2.5 eq) in acetic anhydride (5.0 eq) is refluxed for 4-6 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and then with a small amount of cold ethanol.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield 3-(2-methoxy-4-nitro-phenyl)-chromen-2-one.
-
The structure of the product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
-
Step 2: Reduction of the Nitro Group to an Amine
The nitro group of the intermediate is reduced to the primary amine to yield the final product.
-
Materials:
-
3-(2-Methoxy-4-nitro-phenyl)-chromen-2-one
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
-
Procedure:
-
To a solution of 3-(2-methoxy-4-nitro-phenyl)-chromen-2-one (1.0 eq) in ethanol, an excess of tin(II) chloride dihydrate (5.0 eq) and concentrated hydrochloric acid is added.
-
The reaction mixture is stirred at room temperature or gently heated (50-60 °C) for 2-4 hours, with progress monitored by TLC.
-
After completion, the mixture is cooled and the pH is adjusted to ~8 with a saturated sodium bicarbonate solution.
-
The product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel to afford this compound.
-
The final structure and purity should be confirmed by ¹H NMR, ¹³C NMR, IR, and High-Resolution Mass Spectrometry (HRMS).
-
Potential Biological Activities and Signaling Pathways
Hypothesized Biological Activities:
-
Anticancer: By potentially inhibiting key signaling pathways like MAPK/ERK, the compound could suppress the growth of cancer cells.
-
Anti-inflammatory: Modulation of inflammatory signaling pathways could lead to anti-inflammatory effects.
-
Antioxidant: The coumarin nucleus is known to possess antioxidant properties.
Potential Signaling Pathway Involvement:
Given the activity of its isomer, a primary candidate for investigation is the MAPK/ERK signaling pathway . This pathway is a critical regulator of many cellular processes and is often dysregulated in diseases such as cancer.
Technical Guide on the Spectral Analysis of 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed overview of the expected spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for the compound 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one. Due to the limited availability of published experimental data for this specific molecule, this guide utilizes data from closely related analogs to predict the spectral characteristics. It also outlines generalized experimental protocols for its synthesis and characterization.
Introduction
This compound is a coumarin derivative. The coumarin scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with a wide range of biological activities. The substitution pattern on the phenyl ring at the 3-position, specifically the amino and methoxy groups, is expected to significantly influence its spectroscopic properties and potential biological applications. This guide serves as a reference for the anticipated spectral data and the methodologies for its acquisition.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound, based on the analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 7.8 - 7.9 | d | 1H | H-4 of coumarin |
| ~ 7.3 - 7.6 | m | 4H | Aromatic H of coumarin |
| ~ 6.8 - 7.1 | m | 2H | Aromatic H of phenyl ring |
| ~ 6.5 | d | 1H | Aromatic H of phenyl ring |
| ~ 5.0 | s (broad) | 2H | -NH₂ |
| ~ 3.8 | s | 3H | -OCH₃ |
Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 160 | C=O (lactone) |
| ~ 158 | C-O (methoxy-bearing carbon) |
| ~ 154 | C-O (coumarin ring) |
| ~ 148 | C-N (amino-bearing carbon) |
| ~ 140 | C-4 of coumarin |
| ~ 115 - 135 | Aromatic and vinylic carbons |
| ~ 110 | C-3 of coumarin |
| ~ 100 - 105 | Aromatic carbons of phenyl ring |
| ~ 55 | -OCH₃ |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| 3450 - 3300 | N-H stretching (amine) |
| 3100 - 3000 | Aromatic C-H stretching |
| 2950 - 2850 | Aliphatic C-H stretching (-OCH₃) |
| 1720 - 1700 | C=O stretching (lactone) |
| 1620 - 1600 | C=C stretching (aromatic) |
| 1580 - 1550 | N-H bending |
| 1250 - 1200 | Asymmetric C-O-C stretching (methoxy) |
| 1050 - 1000 | Symmetric C-O-C stretching (methoxy) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Assignment |
| ~ 269 | [M]⁺ (Molecular Ion) |
| ~ 240 | [M - CHO]⁺ |
| ~ 226 | [M - CH₃CO]⁺ |
| ~ 134 | [H₂N-C₆H₃(OCH₃)-CH]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectral characterization of this compound, based on common methods for similar coumarin derivatives.
3.1. Synthesis: Perkin Reaction
A plausible synthetic route for this compound is the Perkin reaction.
-
Materials: Salicylaldehyde, 4-Amino-2-methoxyphenylacetic acid, acetic anhydride, and triethylamine.
-
Procedure:
-
A mixture of salicylaldehyde (1 equivalent), 4-Amino-2-methoxyphenylacetic acid (1 equivalent), and acetic anhydride (2.5 equivalents) is prepared.
-
Triethylamine (1.5 equivalents) is added dropwise to the mixture with stirring.
-
The reaction mixture is heated at 140-150 °C for 5-7 hours.
-
After cooling, the mixture is poured into ice-water.
-
The resulting precipitate is filtered, washed with water, and then with a saturated sodium bicarbonate solution to remove unreacted acids.
-
The crude product is recrystallized from ethanol or a similar suitable solvent to yield pure this compound.
-
3.2. Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.
-
The sample is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Tetramethylsilane (TMS) is used as an internal standard.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
The sample is prepared as a KBr pellet or analyzed as a thin film.
-
-
Mass Spectrometry (MS):
-
The mass spectrum is obtained using an Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometer.
-
Visualizations
4.1. Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of the target compound.
Caption: General workflow for the synthesis and characterization of this compound.
4.2. Hypothetical Signaling Pathway Involvement
Coumarin derivatives are known to interact with various biological targets. The diagram below represents a hypothetical signaling pathway where a coumarin derivative might act as an inhibitor of a protein kinase, a common mechanism of action for such compounds.
Caption: Hypothetical inhibition of a protein kinase signaling pathway by the coumarin derivative.
Technical Whitepaper: 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one (CAS No. 335206-96-7)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available, in-depth experimental data specifically for 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one is limited. This guide provides a comprehensive overview based on established principles of coumarin chemistry and the known properties of structurally related compounds.
Introduction
Coumarins are a significant class of benzopyran-2-one derivatives found in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities. Their scaffold is a key pharmacophore in medicinal chemistry, with derivatives showing potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. This technical guide focuses on the specific derivative, this compound, providing available data and outlining general experimental approaches for its synthesis and characterization.
Compound Identification and Physicochemical Properties
A summary of the key identifiers and calculated properties for this compound is presented below.
| Property | Value | Source |
| CAS Number | 335206-96-7 | Santa Cruz Biotechnology[1] |
| Molecular Formula | C₁₆H₁₃NO₃ | Santa Cruz Biotechnology[1] |
| Molecular Weight | 267.28 g/mol | Santa Cruz Biotechnology[1] |
| Canonical SMILES | COC1=C(C=C(C=C1)N)C2=CC3=CC=CC=C3OC2=O | Inferred |
| IUPAC Name | 3-(4-amino-2-methoxyphenyl)-2H-chromen-2-one | Inferred |
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the available literature, a plausible synthetic route can be proposed based on established methods for the synthesis of 3-phenylcoumarins. The Perkin reaction is a common method for this class of compounds.
Proposed Experimental Protocol: Modified Perkin Reaction
This proposed protocol is a generalized procedure and would require optimization for the specific substrates.
Reactants:
-
Salicylaldehyde
-
4-Amino-2-methoxyphenylacetic acid
-
Acetic anhydride
-
Triethylamine (as a base)
Procedure:
-
A mixture of salicylaldehyde (1 equivalent) and 4-amino-2-methoxyphenylacetic acid (1 equivalent) is prepared.
-
Acetic anhydride (excess) and triethylamine (catalytic amount) are added to the mixture.
-
The reaction mixture is heated under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled and poured into ice-cold water to precipitate the crude product.
-
The solid product is collected by filtration, washed with water, and then a dilute solution of sodium bicarbonate to remove any unreacted acidic starting materials.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) to yield this compound.
Characterization
The structure of the synthesized compound would be confirmed using standard analytical techniques. Based on the structure of this compound, the expected spectral data would include:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons on both the coumarin and the phenyl rings, a singlet for the methoxy group protons, a singlet for the amino group protons, and a characteristic singlet for the C4-proton of the coumarin ring. |
| ¹³C NMR | Resonances for the carbonyl carbon of the lactone, aromatic carbons, the methoxy carbon, and other carbons of the coumarin and phenyl rings. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amino group), C=O stretching (lactone), C-O-C stretching (ether), and C=C stretching (aromatic rings). |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (267.28 g/mol ). |
Potential Biological Activities
While specific biological activity data for this compound is not available, the broader class of 3-phenylcoumarins and other coumarin derivatives has been extensively studied. Based on these studies, this compound could be investigated for the following activities:
-
Anticancer Activity: Many coumarin derivatives have shown potent cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, or inhibition of key enzymes involved in cancer progression.
-
Antimicrobial Activity: Coumarin derivatives have been reported to exhibit activity against a range of bacteria and fungi. The presence of the amino and methoxy groups on the phenyl ring could influence this activity.
-
Antioxidant Activity: The phenolic nature of the coumarin scaffold suggests potential antioxidant properties, which could be relevant for its overall biological profile.
-
Enzyme Inhibition: Certain coumarin derivatives are known to inhibit enzymes such as monoamine oxidase, which could be relevant for neurological disorders.
Further research is required to determine the specific biological activities and potency of this compound.
Signaling Pathways and Experimental Workflows
Information regarding the specific signaling pathways modulated by this compound is not available. However, a general experimental workflow for its synthesis and biological evaluation can be outlined.
General Synthesis and Characterization Workflow
Caption: Workflow for the synthesis and characterization of this compound.
General Biological Screening Workflow
Caption: General workflow for the biological evaluation of a novel coumarin derivative.
Conclusion
This compound is a coumarin derivative with potential for further investigation in drug discovery. While specific experimental data for this compound is scarce in the public domain, this guide provides a framework for its synthesis, characterization, and biological evaluation based on the well-established chemistry and pharmacology of the coumarin scaffold. Further research is warranted to elucidate the specific properties and potential therapeutic applications of this compound.
References
The Multifaceted Biological Activities of Coumarin Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Coumarin and its derivatives represent a vast and versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Possessing a characteristic benzopyrone framework, these molecules are ubiquitous in nature and have been the subject of extensive synthetic efforts to explore their therapeutic potential. This technical guide provides an in-depth overview of the core biological activities of coumarin derivatives, focusing on their anticancer, anticoagulant, antimicrobial, antioxidant, and anti-inflammatory properties. The information is presented to be a valuable resource for researchers actively engaged in the discovery and development of novel therapeutic agents.
Anticancer Activity
Coumarin derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Quantitative Anticancer Activity Data
The anticancer efficacy of various coumarin derivatives has been quantified using in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following table summarizes the IC50 values of selected coumarin derivatives against various cancer cell lines.
| Coumarin Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4 | HL60 (Leukemia) | 8.09 | [1] |
| Compound 4 | MCF-7 (Breast Cancer) | 3.26 | [1] |
| Compound 4 | A549 (Lung Cancer) | 9.34 | [1] |
| Compound 8b | HepG2 (Liver Cancer) | 13.14 | [1] |
| Compound 8b | MCF-7 (Breast Cancer) | 7.35 | [1] |
| Compound 8b | A549 (Lung Cancer) | 4.63 | [1] |
| Compound 5d | A549 (Lung Cancer) | 0.70 ± 0.05 | [2] |
| Compound 6e | KB (Nasopharyngeal Carcinoma) | 0.39 ± 0.07 | [2] |
| Xanthyletin | MCF-7 (Breast Cancer) | 18.4 µg/mL | [3] |
| Chalepin | MCF-7 (Breast Cancer) | 8.5 µg/mL | [3] |
| Chalepin | MDA-MB-231 (Breast Cancer) | 19.8 µg/mL | [3] |
| Compound 27 | MCF-7 (Breast Cancer) | 9 | [3] |
| Compound 28 | MCF-7 (Breast Cancer) | 1.84 | [3] |
| Compound 32 | MCF-7 (Breast Cancer) | 0.23 | [3] |
| Compound 33 | MCF-7 (Breast Cancer) | 0.0088 | [3] |
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO, isopropanol, or 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Adherent or suspension cells
-
Test compounds (coumarin derivatives)
-
Culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure for Adherent Cells:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Remove the culture medium and add fresh medium containing various concentrations of the coumarin derivatives.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.
-
Carefully remove the MTT solution without disturbing the formazan crystals.
-
Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.
Procedure for Suspension Cells:
-
Seed cells in a 96-well plate at an appropriate density.
-
Add various concentrations of the coumarin derivatives to the wells.
-
Incubate for the desired exposure time.
-
Centrifuge the plate to pellet the cells.
-
Carefully remove the supernatant and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Centrifuge the plate, remove the supernatant, and add MTT solvent to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm with a reference wavelength of 630 nm.
Signaling Pathway: PI3K/Akt Pathway Inhibition
Many coumarin derivatives exert their anticancer effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is a critical pathway for cell growth, proliferation, and survival.
Caption: Inhibition of the PI3K/Akt signaling pathway by coumarin derivatives.
Anticoagulant Activity
Certain coumarin derivatives, most notably the 4-hydroxycoumarins like warfarin, are well-established as potent anticoagulants. They function as vitamin K antagonists, thereby inhibiting the synthesis of vitamin K-dependent clotting factors.
Quantitative Anticoagulant Activity Data
The anticoagulant activity of coumarin derivatives is typically assessed by measuring the prothrombin time (PT), which is the time it takes for blood plasma to clot after the addition of tissue factor.
| Coumarin Derivative | Concentration | Prothrombin Time (seconds) | Reference |
| Compound 4 (4-(3-bromo-phenyl)-6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile) | 20 mg/kg (oral) | 21.30 | [4] |
| Warfarin | 1 mg/kg (oral) | 14.60 | [4] |
| Melilotus officinalis extract | 25 µL | 46 | [5] |
| Melilotus officinalis extract | 50 µL | 140 | [5] |
| Melilotus officinalis extract | 75 µL | No clot | [5] |
| Compound 43 | Not specified | 10.88 | [5] |
| Compound 44 | Not specified | 13.10 | [5] |
Experimental Protocol: Prothrombin Time (PT) Assay
The prothrombin time assay measures the integrity of the extrinsic and common pathways of the coagulation cascade.
Materials:
-
Citrated plasma
-
Thromboplastin-calcium chloride reagent
-
Water bath (37°C)
-
Coagulometer or stopwatch
-
Test tubes
Procedure:
-
Collect blood into a tube containing 3.2% sodium citrate anticoagulant (9:1 blood to anticoagulant ratio).[6]
-
Centrifuge the blood sample to obtain platelet-poor plasma.[6]
-
Pre-warm the plasma sample and the thromboplastin-calcium reagent to 37°C.[7]
-
Add a specific volume of the thromboplastin-calcium reagent to the plasma sample.[7]
-
Simultaneously start a stopwatch or the coagulometer.
-
Record the time in seconds for the formation of a fibrin clot.[7]
Experimental Workflow: Anticoagulant Activity Screening
The following diagram illustrates a general workflow for screening the anticoagulant activity of coumarin derivatives.
Caption: General workflow for screening anticoagulant activity.
Antimicrobial Activity
A wide array of coumarin derivatives have demonstrated significant activity against various pathogenic microorganisms, including bacteria and fungi. Their mechanisms of action often involve disruption of cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of coumarin derivatives is commonly determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Coumarin Derivative | Microorganism | MIC (µg/mL) | Reference |
| Osthenol | Bacillus cereus | 62.5 | [8] |
| Osthenol | Staphylococcus aureus | 125 | [8] |
| Compound 3b | Staphylococcus epidermidis | 312.5 | [9] |
| Compound 3c | Staphylococcus epidermidis | 312.5 | [9] |
| Compound 3f | Staphylococcus aureus | 312.5 | [9] |
| Compound 3i | Candida tropicalis | 156.2 | [9] |
| Pyrazoles 15 & 16 | Various bacteria | 1.95 - 15.6 | [10] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal culture
-
Appropriate broth medium (e.g., Mueller-Hinton broth)
-
Test compounds (coumarin derivatives)
-
Positive control antibiotic
-
Incubator
Procedure:
-
Prepare a stock solution of the coumarin derivative in a suitable solvent.[11]
-
Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.[11]
-
Prepare a standardized inoculum of the microorganism to be tested.[11]
-
Inoculate each well with the microbial suspension.[11]
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at the appropriate temperature and duration for the specific microorganism.[11]
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.[12]
Antioxidant Activity
Many coumarin derivatives possess significant antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions. This activity is often associated with the presence of hydroxyl groups on the coumarin ring.
Quantitative Antioxidant Activity Data
The antioxidant activity of coumarin derivatives is frequently evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with the results expressed as IC50 values.
| Coumarin Derivative | DPPH Scavenging IC50 | Reference |
| Compound I | 799.83 µM | [13] |
| Compound II | 712.85 µM | [13] |
| Compound III | 872.97 µM | [13] |
| Ascorbic Acid (Standard) | 829.85 µM | [13] |
| Coumarin-tyrosine hybrid | 31.45 µg/mL | [14] |
| Coumarin-serine hybrid | 28.23 µg/mL | [14] |
| Compound 18 | 7.1 µM | [14] |
| Compound 19 | 17.9 µM | [14] |
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol
-
Test compounds (coumarin derivatives)
-
Positive control (e.g., ascorbic acid, Trolox)
-
Methanol or ethanol
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol or ethanol.[15]
-
Prepare various concentrations of the coumarin derivatives and the positive control in the same solvent.[15]
-
Add a specific volume of the DPPH solution to each concentration of the test compounds and the control.[15]
-
Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).[15]
-
Measure the absorbance of the solutions at 517 nm.[15]
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the compound.
Signaling Pathway: Nrf2-Mediated Antioxidant Response
Coumarin derivatives can induce the expression of antioxidant enzymes by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Caption: Activation of the Nrf2 antioxidant response pathway by coumarins.
Anti-inflammatory Activity
Coumarin derivatives have demonstrated potent anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and the modulation of inflammatory signaling pathways such as NF-κB.
Quantitative Anti-inflammatory Activity Data
The in vitro anti-inflammatory activity of coumarin derivatives is often assessed by their ability to inhibit the COX-2 enzyme, with results reported as IC50 values.
| Coumarin Derivative | COX-2 Inhibition IC50 (µM) | Reference |
| Ethyl thiosemicarbazone 2b | 0.31 - 0.78 | [16] |
| Thiazoline derivatives (3a, 3b, 5b, 6a, 7f) | 0.31 - 0.78 | [16] |
| Thiazolidinone compounds (8b, 9a) | 0.31 - 0.78 | [16] |
| Celecoxib (Standard) | Not specified | [16] |
| Compound C2 | (Significantly decreased COX-2 activity) | [17] |
| Compound C3 | (Significantly decreased COX-2 activity) | [17] |
Experimental Protocol: COX-2 Inhibitor Screening Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins.
Materials:
-
Human recombinant COX-2 enzyme
-
COX assay buffer
-
COX probe
-
COX cofactor
-
Arachidonic acid (substrate)
-
Test compounds (coumarin derivatives)
-
Positive control inhibitor (e.g., celecoxib)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare dilutions of the test compounds and the positive control.[18]
-
In a 96-well plate, add the COX assay buffer, COX probe, COX cofactor, and COX-2 enzyme to each well.[18]
-
Add the test compounds or control to the respective wells.[18]
-
Initiate the reaction by adding arachidonic acid to all wells.[18]
-
Immediately measure the fluorescence in a kinetic mode at an excitation of ~535 nm and an emission of ~587 nm.[18]
-
The rate of the reaction is proportional to the COX-2 activity. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
Signaling Pathway: NF-κB Pathway Inhibition
A key mechanism of the anti-inflammatory action of coumarin derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which controls the expression of many pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by coumarin derivatives.
Conclusion
The diverse biological activities of coumarin derivatives underscore their immense potential in the development of new therapeutic agents. This technical guide has provided a consolidated overview of their anticancer, anticoagulant, antimicrobial, antioxidant, and anti-inflammatory properties, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. It is intended to serve as a valuable resource for researchers in the field, facilitating further exploration and innovation in the design and application of these remarkable compounds. The continued investigation into the structure-activity relationships and mechanisms of action of coumarin derivatives will undoubtedly pave the way for the discovery of novel drugs with improved efficacy and safety profiles.
References
- 1. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay [frontiersin.org]
- 3. Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships [mdpi.com]
- 4. jjbs.hu.edu.jo [jjbs.hu.edu.jo]
- 5. Antagonists of Vitamin K—Popular Coumarin Drugs and New Synthetic and Natural Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. Relationship between structure and anticoagulant activity of coumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. researchgate.net [researchgate.net]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. japer.in [japer.in]
- 14. Antioxidant Activity of Coumarins and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. acmeresearchlabs.in [acmeresearchlabs.in]
- 16. researchgate.net [researchgate.net]
- 17. carcinogenesis.com [carcinogenesis.com]
- 18. assaygenie.com [assaygenie.com]
A Comprehensive Technical Guide to the Synthesis of 3-Arylcoumarins
For Researchers, Scientists, and Drug Development Professionals
The 3-arylcoumarin scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities, including anti-inflammatory, anticancer, antioxidant, and neuroprotective properties.[1][2][3] This in-depth guide provides a comprehensive overview of the core synthetic methodologies for accessing this important class of compounds, complete with detailed experimental protocols, comparative data, and mechanistic visualizations.
Core Synthetic Strategies
The synthesis of 3-arylcoumarins can be broadly categorized into two main approaches: the construction of the coumarin ring system with a pre-attached aryl group at the 3-position, and the arylation of a pre-formed coumarin ring at the 3-position. Key methodologies include classical named reactions and modern cross-coupling techniques.[1][4]
1. Classical Condensation Reactions
These methods involve the formation of the coumarin core through the reaction of phenols with various carbonyl compounds.
-
Perkin Reaction: This is one of the most direct and widely used methods for synthesizing 3-arylcoumarins.[1] It typically involves the condensation of a salicylaldehyde derivative with a phenylacetic acid in the presence of a dehydrating agent, such as acetic anhydride, and a base like triethylamine.[4][5][6]
-
Pechmann Condensation: While more commonly used for the synthesis of 4-substituted coumarins, the Pechmann reaction can be adapted to produce 3-arylcoumarins.[7][8][9] This method involves the reaction of a phenol with a β-ketoester under acidic conditions.[7][8] For 3-arylcoumarins, an aryl-substituted β-ketoester is required.
-
Knoevenagel Condensation: This reaction involves the condensation of a salicylaldehyde with an active methylene compound, such as an arylacetonitrile or an arylacetate, in the presence of a basic catalyst.[4]
-
Wittig Reaction: The Wittig reaction provides a versatile route to coumarins by reacting a salicylaldehyde with a phosphorus ylide.[10][11] For the synthesis of 3-arylcoumarins, a Wittig reagent bearing an aryl group and an ester functionality is employed.
2. Modern Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of 3-arylcoumarins, offering high efficiency and broad functional group tolerance.
-
Suzuki Coupling: This reaction involves the coupling of a 3-halocoumarin (typically a 3-bromo or 3-chlorocoumarin) with an arylboronic acid in the presence of a palladium catalyst and a base.[12][13][14][15]
-
Heck Coupling: The Heck reaction can be used to arylate the 3-position of a coumarin ring directly using an aryl halide or by coupling a 3-halocoumarin with an alkene.[16][17][18][19][20]
-
Sonogashira Coupling: This reaction is employed to introduce an alkynyl substituent at the 3-position of the coumarin, which can then be further functionalized. It involves the coupling of a 3-halocoumarin with a terminal alkyne using a palladium and copper co-catalyst system.[21][22][23][24][25]
Comparative Data of Synthetic Methods
The choice of synthetic method often depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The following tables summarize quantitative data for some of the key methods.
Table 1: Perkin Reaction Conditions and Yields
| Salicylaldehyde Derivative | Phenylacetic Acid Derivative | Base/Dehydrating Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Salicylaldehyde | Phenylacetic acid | Acetic anhydride/Triethylamine | 120 | Not Specified | 46-74 | [4][5] |
| Substituted Salicylaldehydes | Substituted Phenylacetic acids | Cyanuric chloride | 100 | Not Specified | 90-99 | [4] |
| Substituted Salicylaldehydes | p-Methoxyphenylacetic acid | N,N'-Dicyclohexylcarbodiimide (DCC) | 110 | 24 | 50-61 | [26] |
Table 2: Suzuki Coupling Conditions and Yields
| 3-Halocoumarin | Arylboronic Acid | Palladium Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 3-Chlorocoumarin | Substituted arylboronic acids | Pd-salen complex (0.5 mol%) | Not Specified | Not Specified | 110 | Good | [12] |
| 7-Alkoxy-3-bromo-4-methylcoumarin | Aryl boronic MIDA esters | Pd(OAc)₂/XPhos | K₂CO₃ | Aqueous THF | 60-70 | Not Specified | [13] |
Detailed Experimental Protocols
Perkin Reaction for the Synthesis of 3-Arylcoumarins
This protocol is adapted from the work of Pu et al.[4]
-
Materials: Substituted salicylaldehyde (1.0 mmol), substituted phenylacetic acid (1.2 mmol), acetic anhydride (3.0 mL), and triethylamine (1.5 mL).
-
Procedure:
-
A mixture of the salicylaldehyde derivative, phenylacetic acid derivative, acetic anhydride, and triethylamine is stirred in a sealed vessel.
-
The reaction mixture is heated to 120 °C and stirred for the time required to complete the reaction (monitored by TLC).
-
After cooling to room temperature, the mixture is poured into ice water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 3-arylcoumarin.
-
Suzuki Coupling for the Synthesis of 3-Arylcoumarins
This protocol is based on the methodology described by Matos et al.[12]
-
Materials: 3-Chlorocoumarin (1.0 mmol), arylboronic acid (1.5 mmol), Pd-salen catalyst (0.5 mol%), a suitable base (e.g., K₂CO₃, 2.0 mmol), and a solvent (e.g., dioxane/water).
-
Procedure:
-
To a reaction vessel, add the 3-chlorocoumarin, arylboronic acid, Pd-salen catalyst, and base.
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
The solvent is added, and the mixture is heated to 110 °C with stirring.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the pure 3-arylcoumarin.
-
Mechanistic Pathways and Workflows
Perkin Reaction Mechanism
The Perkin reaction for 3-arylcoumarin synthesis proceeds through the formation of an anhydride from the phenylacetic acid, which then acts as an acylating agent for the salicylaldehyde. The subsequent intramolecular condensation and dehydration lead to the formation of the coumarin ring.
Caption: General workflow of the Perkin reaction for 3-arylcoumarin synthesis.
Suzuki Coupling Catalytic Cycle
The Suzuki coupling reaction follows a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle for the Suzuki coupling synthesis of 3-arylcoumarins.
This guide provides a foundational understanding of the key synthetic routes to 3-arylcoumarins. For researchers and drug development professionals, a thorough understanding of these methods is crucial for the efficient design and synthesis of novel coumarin-based therapeutic agents. The choice of a specific synthetic route will ultimately be guided by the desired molecular complexity, substrate availability, and scalability requirements of the project.
References
- 1. Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. ijsart.com [ijsart.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Wittig reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Palladium-catalyzed oxidative Heck coupling reaction for direct synthesis of 4-arylcoumarins using coumarins and arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Heck Reaction [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Palladium-Catalyzed Oxidative Heck Coupling Reaction for Direct Synthesis of 4-Arylcoumarins Using Coumarins and Arylboronic Acids [organic-chemistry.org]
- 20. Heck reaction - Wikipedia [en.wikipedia.org]
- 21. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. jk-sci.com [jk-sci.com]
- 24. Sonogashira Coupling [organic-chemistry.org]
- 25. mdpi.com [mdpi.com]
- 26. iris.unica.it [iris.unica.it]
An In-Depth Technical Guide to 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one: Synthesis, Characterization, and Potential Applications
Disclaimer: Publicly available scientific literature and historical records do not contain specific information regarding the discovery and detailed history of the compound 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one. This guide, therefore, focuses on the established synthetic methodologies for the broader class of 3-arylcoumarins, to which this specific molecule belongs. The experimental protocols and data tables provided are predictive and based on well-established chemical principles for this class of compounds.
Introduction
This compound is a derivative of coumarin, a bicyclic heterocyclic compound widely found in nature. The core structure, 2H-chromen-2-one, is a prominent scaffold in medicinal chemistry due to its diverse pharmacological properties. The addition of a substituted phenyl group at the 3-position creates a class of compounds known as 3-arylcoumarins. These compounds have garnered significant interest from researchers due to their potential therapeutic applications.
While the specific history of this compound is not documented, the synthesis of 3-arylcoumarins is a well-explored area of organic chemistry. The Perkin reaction, first described by William Henry Perkin in 1868 for the synthesis of cinnamic acids, is a cornerstone method for creating the 3-phenylcoumarin scaffold.[1] This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the corresponding acid.[1]
This technical guide will provide a detailed, plausible synthetic route for this compound based on the principles of the Perkin reaction. It will also present a framework for the characterization of the compound and discuss the potential biological significance based on related structures.
Proposed Synthesis of this compound
The most direct and established method for the synthesis of 3-arylcoumarins is the Perkin reaction.[2] This approach involves the condensation of a salicylaldehyde derivative with a phenylacetic acid derivative. For the target molecule, the key starting materials would be salicylaldehyde and (4-amino-2-methoxyphenyl)acetic acid.
A critical consideration in this synthesis is the presence of the free amino group on the phenylacetic acid, which could potentially undergo side reactions under the conditions of the Perkin reaction. Therefore, a protection strategy for the amino group may be necessary. A common approach is the use of an acetyl protecting group, which can be removed in a subsequent step.
The proposed synthetic pathway is a two-step process:
-
Perkin Condensation: Reaction of salicylaldehyde with (4-acetamido-2-methoxyphenyl)acetic acid in the presence of a dehydrating agent and a base to form the protected intermediate, 3-(4-acetamido-2-methoxyphenyl)-2H-chromen-2-one.
-
Deprotection: Removal of the acetyl group to yield the final product, 3-(4-amino-2-methoxyphenyl)-2H-chromen-2-one.
Visualization of the Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocols
The following are detailed, predictive experimental protocols for the synthesis of this compound. These protocols are based on established procedures for the Perkin reaction and subsequent deprotection of similar compounds.
Step 1: Synthesis of 3-(4-acetamido-2-methoxyphenyl)-2H-chromen-2-one
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine (4-acetamido-2-methoxyphenyl)acetic acid (1.0 equivalent), salicylaldehyde (1.0 equivalent), and acetic anhydride (3.0 equivalents).
-
Reaction Initiation: Add triethylamine (2.0 equivalents) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 140-150 °C) and maintain for 5-7 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water with vigorous stirring.
-
Isolation: Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water.
-
Purification: Recrystallize the crude product from ethanol or a mixture of ethanol and water to yield pure 3-(4-acetamido-2-methoxyphenyl)-2H-chromen-2-one.
Step 2: Synthesis of 3-(4-amino-2-methoxyphenyl)-2H-chromen-2-one
-
Reactant Preparation: Suspend the 3-(4-acetamido-2-methoxyphenyl)-2H-chromen-2-one (1.0 equivalent) in a mixture of ethanol and concentrated hydrochloric acid (e.g., a 1:1 v/v mixture).
-
Reaction Conditions: Heat the suspension to reflux and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Isolation: The product may precipitate upon neutralization. If so, collect it by vacuum filtration. If not, extract the aqueous layer with a suitable organic solvent such as ethyl acetate. Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the final product, 3-(4-amino-2-methoxyphenyl)-2H-chromen-2-one.
Data Presentation
As there is no published data for this compound, the following table provides a template for the characterization data that would be collected upon its successful synthesis.
| Property | Expected Data Type |
| Physical Appearance | Solid (e.g., crystalline powder) |
| Color | e.g., White, off-white, or pale yellow |
| Melting Point (°C) | A specific temperature range |
| Yield (%) | Percentage yield for each synthetic step |
| ¹H NMR | Chemical shifts (δ, ppm), multiplicity, coupling constants (J, Hz), integration |
| ¹³C NMR | Chemical shifts (δ, ppm) |
| Mass Spectrometry | m/z for the molecular ion [M]⁺ or [M+H]⁺ |
| Infrared (IR) Spectroscopy | Characteristic absorption frequencies (cm⁻¹) for functional groups (e.g., C=O, N-H, C-O) |
Potential Biological Significance and Future Directions
While no biological activity has been reported for this compound, the broader class of 3-arylcoumarins and related aminocoumarins have shown a wide range of pharmacological activities. For instance, a series of 3-(4-aminophenyl)-coumarin derivatives have been synthesized and evaluated as potential agents for the treatment of Alzheimer's disease, showing inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[3]
The structural features of this compound, including the coumarin core, the amino group, and the methoxy group, suggest that it could be a candidate for screening in various biological assays. The amino group provides a site for further chemical modification, allowing for the creation of a library of derivatives with potentially enhanced or novel biological activities.
Future research on this compound could involve:
-
Synthesis and Characterization: Following the proposed synthetic route to obtain and fully characterize the compound.
-
Biological Screening: Evaluating its activity in a range of assays, including but not limited to anticancer, anti-inflammatory, antimicrobial, and neuroprotective models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs with modifications to the substitution pattern on the phenyl ring to understand the relationship between chemical structure and biological activity.
Conclusion
This compound represents an unexplored member of the promising 3-arylcoumarin class of compounds. While its specific discovery and history are not documented, its synthesis is feasible through well-established methods such as the Perkin reaction. The detailed synthetic protocols and characterization framework provided in this guide offer a clear path for researchers to synthesize and study this molecule. Given the known biological activities of related aminocoumarin derivatives, this compound and its future derivatives hold potential for investigation in the field of drug discovery.
References
- 1. Perkin reaction - Wikipedia [en.wikipedia.org]
- 2. Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 3–(4-aminophenyl)-coumarin derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one as a Fluorescent Probe
Disclaimer: Extensive literature searches did not yield specific experimental data or established protocols for the application of 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one as a fluorescent probe. The following application notes and protocols are presented as a general guide for the characterization and use of a novel coumarin-based fluorescent probe, based on the known properties of similar compounds. Researchers should perform initial characterization of the probe's photophysical properties before adopting it for specific applications.
Introduction
Coumarin derivatives are a prominent class of fluorophores widely utilized in biological and chemical research due to their excellent photophysical properties, including high quantum yields, sensitivity to the microenvironment, and amenability to chemical modification.[1][2] The compound this compound belongs to this family and possesses structural motifs—an electron-donating amino group and a methoxy group on the phenyl ring attached to the coumarin core—that suggest its potential as a fluorescent probe. These features can give rise to interesting photophysical phenomena such as Intramolecular Charge Transfer (ICT), which often results in environment-sensitive fluorescence, making such compounds potentially useful as sensors for polarity, viscosity, or specific biomolecular interactions.
Chemical and Physical Properties
Below is a table summarizing the basic chemical information for this compound.
| Property | Value |
| Chemical Formula | C₁₆H₁₃NO₃ |
| Molecular Weight | 267.28 g/mol |
| CAS Number | 335206-96-7 |
| Appearance | (Not specified in literature) |
| Solubility | (Expected to be soluble in organic solvents like DMSO, DMF, and alcohols) |
General Protocol for Characterization of a Novel Fluorescent Probe
Prior to its application, the fundamental photophysical properties of this compound must be determined.
Materials
-
This compound
-
Spectroscopic grade solvents (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, methanol, water)
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
Experimental Protocol
-
Preparation of Stock Solution: Prepare a 1-10 mM stock solution of the probe in anhydrous DMSO. Store in the dark at -20°C.
-
Determination of Absorption and Emission Spectra:
-
Dilute the stock solution in the desired solvent (e.g., PBS for biological applications) to a final concentration of 1-10 µM.
-
Measure the absorption spectrum using a UV-Vis spectrophotometer to determine the maximum absorption wavelength (λabs).
-
Using a spectrofluorometer, excite the sample at its λabs and record the emission spectrum to determine the maximum emission wavelength (λem).
-
-
Determination of Molar Absorptivity (Extinction Coefficient):
-
Prepare a series of dilutions of the probe in a specific solvent.
-
Measure the absorbance at λabs for each concentration.
-
Plot absorbance versus concentration. The molar absorptivity (ε) can be calculated from the slope of the linear fit according to the Beer-Lambert law (A = εcl).
-
-
Determination of Fluorescence Quantum Yield (ΦF):
-
The quantum yield should be determined relative to a well-characterized standard with a similar emission range (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).
-
Measure the absorbance and integrated fluorescence intensity of both the sample and the standard at the same excitation wavelength.
-
The quantum yield is calculated using the following equation: ΦF, sample = ΦF, std * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Workflow for Probe Characterization
Caption: Workflow for the initial photophysical characterization of a new fluorescent probe.
Hypothetical Application: Cellular Imaging
The following is a general protocol for staining live or fixed cells. Optimal probe concentration, incubation time, and fixation methods should be empirically determined.
Materials
-
This compound stock solution (1 mM in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA), 4% in PBS for fixing cells
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for fixed cells
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets
Protocol for Live Cell Staining
-
Cell Seeding: Plate cells on glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Probe Loading:
-
Prepare a staining solution by diluting the probe stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.
-
-
Washing: Remove the staining solution and wash the cells 2-3 times with warm PBS or culture medium.
-
Imaging: Image the cells immediately using a fluorescence microscope.
Protocol for Fixed Cell Staining
-
Cell Seeding and Fixation:
-
Plate and grow cells as for live-cell staining.
-
Wash cells with PBS and fix with 4% PFA for 10-15 minutes at room temperature.
-
Wash cells 2-3 times with PBS.
-
-
Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes. Wash 2-3 times with PBS.
-
Staining:
-
Dilute the probe stock solution in PBS to a final concentration of 1-10 µM.
-
Incubate the fixed (and permeabilized) cells with the staining solution for 20-60 minutes at room temperature.
-
-
Washing and Mounting:
-
Wash the cells 2-3 times with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging: Image the slides on a fluorescence microscope.
Experimental Workflow for Cellular Imaging
Caption: General workflow for fluorescent staining of cells.
Potential Signaling Pathway Interaction
Given the structural similarity of coumarins to various bioactive molecules, this compound could potentially interact with cellular signaling pathways. For instance, some coumarin derivatives are known to be inhibitors of protein kinases. A hypothetical interaction could involve the probe binding to a kinase, leading to a change in its fluorescence properties upon inhibition.
Caption: Hypothetical inhibition of a protein kinase signaling pathway.
Summary
While this compound holds promise as a fluorescent probe based on its chemical structure, a thorough characterization of its photophysical properties is a prerequisite for its use in research. The protocols and workflows provided here offer a foundational framework for researchers to initiate their investigations with this and other novel coumarin-based fluorophores. All parameters, including probe concentration and incubation times, should be optimized for the specific application and experimental system.
References
Application Notes and Protocols for 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one in Cell Imaging
Product Name: CVM-Blue ER Probe
Catalog Number: DEV-2025-C16
Molecular Formula: C₁₆H₁₃NO₃
Molecular Weight: 267.28 g/mol
Introduction
CVM-Blue ER Probe is a novel fluorescent dye based on the 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one scaffold. Coumarin-based dyes are renowned for their robust photophysical properties, including high quantum yields and large Stokes shifts, making them ideal candidates for fluorescence microscopy.[1][2][3][] CVM-Blue ER Probe has been developed as a selective, live-cell imaging agent for visualizing the endoplasmic reticulum (ER). Its chemical structure is designed for enhanced membrane permeability and retention within the ER lumen, making it a valuable tool for studying ER morphology, dynamics, and stress responses in living cells.[5][6]
Photophysical Properties
The photophysical characteristics of CVM-Blue ER Probe have been determined in phosphate-buffered saline (PBS) at pH 7.4. These properties make it suitable for use with standard blue-light excitation sources, such as a 405 nm laser.
| Property | Value |
| Excitation Maximum (λex) | 410 nm |
| Emission Maximum (λem) | 475 nm |
| Stokes Shift | 65 nm |
| Molar Extinction Coefficient (ε) | 25,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | 0.65 |
| Recommended Filter Set | DAPI / Blue |
Applications
-
Live-Cell Imaging of the Endoplasmic Reticulum: CVM-Blue ER Probe is optimized for staining the ER in a variety of mammalian cell lines with low cytotoxicity.[7][8]
-
Studying ER Dynamics: The probe's high photostability allows for time-lapse imaging to monitor ER morphology changes in response to cellular stimuli.
-
Co-localization Studies: The distinct blue emission spectrum of CVM-Blue ER Probe makes it suitable for multicolor imaging experiments with other fluorescent probes emitting in the green, red, or far-red spectra.[5]
-
High-Content Screening (HCS): The simple "add-and-image" protocol is amenable to automated microscopy and high-content screening applications for drug discovery and toxicology.
Experimental Protocols
Reagent Preparation
-
Stock Solution (10 mM): Prepare a 10 mM stock solution of CVM-Blue ER Probe in high-quality, anhydrous dimethyl sulfoxide (DMSO).
-
Working Solution (5-10 µM): On the day of the experiment, dilute the 10 mM stock solution to a final working concentration of 5-10 µM in pre-warmed, serum-free cell culture medium or an appropriate imaging buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
Live-Cell Staining Protocol for Endoplasmic Reticulum
This protocol is optimized for adherent mammalian cells (e.g., HeLa, U2OS) cultured in a 35 mm imaging dish or a multi-well plate.
-
Cell Culture: Plate cells on a glass-bottom dish or slide and culture overnight to allow for adherence and normal growth.
-
Aspirate Medium: Carefully remove the cell culture medium from the dish.
-
Wash (Optional): Gently wash the cells once with pre-warmed PBS or HBSS.
-
Staining: Add the prepared CVM-Blue ER Probe working solution to the cells and incubate for 15-30 minutes at 37°C in a 5% CO₂ incubator.
-
Wash: Remove the staining solution and wash the cells twice with pre-warmed imaging buffer or complete culture medium.
-
Imaging: Image the cells using a fluorescence microscope equipped with a DAPI or blue filter set (Excitation: ~405 nm, Emission: ~475 nm).
References
- 1. Frontiers | Sensing Peroxynitrite in Different Organelles of Murine RAW264.7 Macrophages With Coumarin-Based Fluorescent Probes [frontiersin.org]
- 2. Sensing Peroxynitrite in Different Organelles of Murine RAW264.7 Macrophages With Coumarin-Based Fluorescent Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A coumarin-based fluorescent probe for specific detection of cysteine in the lysosome of living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one (AMP-C) in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Amino-2-methoxy-phenyl)-chromen-2-one, hereafter referred to as Amino-Methoxy-Phenyl Coumarin (AMP-C), is a versatile chemical probe for applications in chemical proteomics. Coumarin derivatives are known for their wide range of biological activities and their utility as fluorescent scaffolds in drug discovery and as probes for imaging and assays.[1][2] AMP-C is designed to leverage these properties for the identification and characterization of protein targets in complex biological systems.
This document provides detailed application notes and protocols for the use of AMP-C in proteomics research, specifically in the context of Activity-Based Protein Profiling (ABPP).[3][4] ABPP is a powerful chemical proteomic strategy that utilizes reactive chemical probes to label and identify active enzymes within a proteome.[3][4] The structure of AMP-C, featuring a reactive amino group and an inherent fluorescent coumarin core, makes it a suitable candidate for development as an ABPP probe. These notes outline a hypothetical framework for its application, based on established chemical proteomics principles.
Principle of Application: AMP-C as an ABPP Probe
Chemical probes used in proteomics typically consist of three key components: a molecular recognition group, a reactive group, and a reporter tag.[4][5] In this proposed application, AMP-C serves as a foundational scaffold for such a probe.
-
Reactive Group : The primary amino group on the phenyl ring can serve as a nucleophile, potentially targeting proteins with electrophilic functional groups in their active sites. Alternatively, this amino group can be chemically modified, for instance, into an azide, to allow for bio-orthogonal "click" chemistry. This modification enables the attachment of a biotin tag for affinity purification of labeled proteins.[6]
-
Reporter Tag : The coumarin core of AMP-C is inherently fluorescent, allowing for in-gel visualization of labeled proteins, providing a rapid readout of target engagement.[7]
-
Molecular Recognition : The overall structure of AMP-C provides the basis for its specific, albeit hypothetical, binding to a subset of proteins, which can be identified via mass spectrometry.
The general workflow for using a modified AMP-C probe (termed AMP-C-Azide) in an ABPP experiment is depicted below.
Figure 1: General workflow for Activity-Based Protein Profiling using an azide-modified AMP-C probe.
Data Presentation: Hypothetical Quantitative Proteomics Data
The following tables represent hypothetical data from a quantitative proteomics experiment designed to identify the protein targets of AMP-C. In this scenario, a cell lysate was treated with AMP-C-Azide, and labeled proteins were enriched and analyzed by mass spectrometry. A label-free quantification (LFQ) approach was used to compare protein abundance in the AMP-C-Azide pulldown versus a vehicle control.
Table 1: Physicochemical and Spectroscopic Properties of AMP-C
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₃NO₃ |
| Molecular Weight | 267.28 g/mol |
| Excitation Max (λex) | ~350 nm |
| Emission Max (λem) | ~450 nm |
| Purity (HPLC) | >98% |
Table 2: Top Protein Hits from AMP-C-Azide Pulldown Experiment
| Protein ID (UniProt) | Gene Name | Protein Name | LFQ Intensity (AMP-C) | LFQ Intensity (Control) | Fold Change (AMP-C/Control) | p-value |
|---|---|---|---|---|---|---|
| P07737 | ACHE | Acetylcholinesterase | 2.5E+08 | 1.1E+06 | 227.3 | <0.001 |
| P22748 | CES1 | Carboxylesterase 1 | 1.8E+08 | 1.5E+06 | 120.0 | <0.001 |
| P08575 | DPP3 | Dipeptidyl peptidase 3 | 9.2E+07 | 2.3E+06 | 40.0 | <0.01 |
| Q96C86 | FAAH2 | Fatty acid amide hydrolase 2 | 7.5E+07 | 3.0E+06 | 25.0 | <0.01 |
| P11374 | GSTP1 | Glutathione S-transferase P | 5.1E+07 | 1.2E+07 | 4.3 | 0.04 |
Experimental Protocols
The following are detailed protocols for a typical ABPP experiment using a hypothetical, azide-modified version of AMP-C (AMP-C-Azide).
Protocol 1: Protein Labeling in Cell Lysate
Objective: To covalently label target proteins in a complex proteome with the AMP-C-Azide probe.
Materials:
-
AMP-C-Azide probe (10 mM stock in DMSO)
-
Cell lysate (e.g., from K562 cells), protein concentration 2-5 mg/mL in PBS
-
PBS (phosphate-buffered saline), pH 7.4
-
Protease inhibitor cocktail
-
DMSO (vehicle control)
Procedure:
-
Thaw the cell lysate on ice. If not already present, add protease inhibitor cocktail according to the manufacturer's instructions.
-
Normalize the protein concentration of the lysate to 2 mg/mL with cold PBS.
-
Set up labeling reactions in 1.5 mL microcentrifuge tubes. For each condition (probe-treated and vehicle control), use 500 µL of the normalized lysate (1 mg total protein).
-
To the "probe-treated" sample, add 1 µL of 10 mM AMP-C-Azide stock solution to achieve a final concentration of 20 µM.
-
To the "vehicle control" sample, add 1 µL of DMSO.
-
Incubate all samples for 1 hour at 37 °C with gentle shaking.
-
After incubation, place the samples on ice to stop the reaction. Proceed immediately to the click chemistry protocol.
Protocol 2: Biotin Tagging via Click Chemistry and Protein Enrichment
Objective: To attach a biotin handle to the AMP-C-Azide labeled proteins and enrich them using streptavidin affinity resin.
Materials:
-
Labeled lysate from Protocol 1
-
Biotin-Alkyne (10 mM stock in DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) (50 mM stock in water)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (10 mM stock in DMSO)
-
Copper(II) sulfate (CuSO₄) (50 mM stock in water)
-
Streptavidin-agarose resin
-
Wash Buffer 1 (1% SDS in PBS)
-
Wash Buffer 2 (6 M Urea in PBS)
-
Wash Buffer 3 (PBS)
Procedure:
-
To the 500 µL of labeled lysate, add the following click chemistry reagents in order, vortexing gently after each addition:
-
10 µL of 10 mM Biotin-Alkyne (final concentration: 200 µM)
-
10 µL of 50 mM TCEP (final concentration: 1 mM)
-
6 µL of 10 mM TBTA (final concentration: 60 µM)
-
10 µL of 50 mM CuSO₄ (final concentration: 1 mM)
-
-
Incubate the reaction mixture for 1 hour at room temperature with rotation.
-
Pre-wash 50 µL of streptavidin-agarose resin slurry per sample three times with 1 mL of PBS.
-
After the click reaction, add the lysate to the pre-washed streptavidin resin.
-
Incubate for 1.5 hours at room temperature with rotation to allow for binding of biotinylated proteins.
-
Centrifuge the tubes at 2,000 x g for 2 minutes to pellet the resin. Discard the supernatant.
-
Wash the resin sequentially with 1 mL of each of the following buffers, vortexing and then pelleting the resin each time:
-
Wash Buffer 1 (twice)
-
Wash Buffer 2 (once)
-
Wash Buffer 3 (three times)
-
-
After the final wash, the beads are ready for on-bead digestion.
Protocol 3: On-Bead Digestion for Mass Spectrometry
Objective: To digest the enriched proteins into peptides for LC-MS/MS analysis.
Materials:
-
Protein-bound resin from Protocol 2
-
Dithiothreitol (DTT) (500 mM stock)
-
Iodoacetamide (IAA) (500 mM stock)
-
Trypsin (sequencing grade, 1 µg/µL stock)
-
Ammonium bicarbonate (50 mM, pH 8.0)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Resuspend the washed beads in 100 µL of 50 mM ammonium bicarbonate.
-
Add 2 µL of 500 mM DTT to a final concentration of 10 mM. Incubate at 56 °C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature. Add 4 µL of 500 mM IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate cysteine residues.
-
Add 2 µg of trypsin (2 µL of 1 µg/µL stock).
-
Incubate overnight at 37 °C with shaking.
-
The next day, centrifuge the tubes to pellet the beads. Carefully collect the supernatant containing the digested peptides.
-
To elute any remaining peptides, wash the beads with 50 µL of 50% ACN / 0.1% TFA. Combine this wash with the supernatant from the previous step.
-
Dry the pooled peptides in a vacuum centrifuge.
-
Resuspend the dried peptides in 20 µL of 0.1% formic acid in water for LC-MS/MS analysis.
Hypothetical Signaling Pathway Investigation
Data from the AMP-C proteomics screen can provide insights into cellular pathways. For instance, the identification of Acetylcholinesterase (AChE) as a top hit suggests a potential role for AMP-C in modulating cholinergic signaling.
Figure 2: Hypothetical inhibition of AChE by AMP-C, leading to increased acetylcholine levels.
References
- 1. Coumarins as Tool Compounds to Aid the Discovery of Selective Function Modulators of Steroid Hormone Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coumarin Derivatives Act as Novel Inhibitors of Human Dipeptidyl Peptidase III: Combined In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical proteomics for a comprehensive understanding of functional activity and the interactome - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D5CS00381D [pubs.rsc.org]
- 4. Chemical Proteomic Mapping of Reversible Small Molecule Binding Sites in Native Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Coumarin tags for improved analysis of peptides by MALDI-TOF MS and MS/MS. 1. Enhancement in MALDI MS signal intensities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Anticancer Evaluation of 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, experimental protocols, and potential anticancer activity of 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one derivatives. The information is intended to guide researchers in the development of novel coumarin-based therapeutic agents.
Introduction
Coumarins, a class of benzopyrone compounds, are widely recognized for their diverse pharmacological properties, including anticancer activities. The 3-arylcoumarin scaffold, in particular, has emerged as a privileged structure in medicinal chemistry. This document focuses on the synthesis and anticancer evaluation of this compound derivatives, a promising subclass of 3-arylcoumarins. These compounds are of significant interest due to their structural similarity to other biologically active molecules and their potential to interact with key signaling pathways implicated in cancer progression.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be effectively achieved through the Perkin reaction. This classic organic reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.
General Synthesis Protocol via Perkin Reaction
This protocol outlines a general procedure for the synthesis of this compound, based on the established Perkin reaction methodology for 3-arylcoumarins.
Reactants:
-
2-Hydroxybenzaldehyde (or substituted derivatives)
-
(4-Amino-2-methoxyphenyl)acetic acid
-
Acetic anhydride
-
Triethylamine (or sodium acetate)
Procedure:
-
A mixture of 2-hydroxybenzaldehyde (1 equivalent), (4-amino-2-methoxyphenyl)acetic acid (1 equivalent), and triethylamine (2 equivalents) in acetic anhydride (5 equivalents) is prepared in a round-bottom flask.
-
The reaction mixture is heated to reflux (approximately 140-150 °C) for 5-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated solid is collected by filtration, washed thoroughly with water, and then with a saturated sodium bicarbonate solution to remove any unreacted acidic impurities.
-
The crude product is dried and purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel to afford the pure this compound derivative.
Workflow for the Synthesis of this compound:
Caption: General workflow for the synthesis of this compound.
In Vitro Anticancer Activity Evaluation
The cytotoxic potential of the synthesized this compound derivatives can be evaluated against a panel of human cancer cell lines, such as MCF-7 (breast adenocarcinoma), HeLa (cervical cancer), and A549 (lung carcinoma). Standard colorimetric assays like the MTT or SRB assay are commonly employed for this purpose.
Quantitative Anticancer Activity Data
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Coumarin-Acrolein Hybrids | A549 | 0.70 ± 0.05 | [1] |
| Coumarin-Acrolein Hybrids | KB | 0.39 ± 0.07 | [1] |
| 7,8-Diacetoxy-3-arylcoumarin | PC-3 | 3.56 | [2] |
| Coumarin-Triazole Hybrids | MCF-7 | 2.66 - 10.08 | [3] |
| Coumarin Derivatives | HL60 | 8.09 | [4] |
| Coumarin Derivatives | HepG2 | 13.14 | [4] |
Experimental Protocols for Cytotoxicity Assays
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
After 24 hours, treat the cells with various concentrations of the test compounds (dissolved in DMSO, final DMSO concentration should be <0.5%) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Workflow for the MTT Assay:
Caption: A simplified workflow of the MTT assay for cytotoxicity testing.
The SRB assay is a cell density-based assay that relies on the binding of the dye Sulforhodamine B to cellular proteins.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
96-well microplates
Procedure:
-
Seed cells and treat with compounds as described in the MTT assay protocol (Steps 1 & 2).
-
After the incubation period, gently add 50 µL of cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Measure the absorbance at 515 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC50 value.
Mechanism of Action: Targeting Cancer Signaling Pathways
Coumarin derivatives have been reported to exert their anticancer effects by modulating various intracellular signaling pathways that are often dysregulated in cancer. The PI3K/Akt and MAPK signaling pathways are key regulators of cell proliferation, survival, and apoptosis, and are considered important targets for cancer therapy.
PI3K/Akt and MAPK Signaling Pathways
The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation. Its aberrant activation is a common feature in many cancers. Similarly, the MAPK pathway, which includes cascades like ERK, JNK, and p38, plays a critical role in transmitting extracellular signals to the cell nucleus to regulate gene expression involved in cell growth, differentiation, and apoptosis. Several studies have shown that coumarin derivatives can inhibit the PI3K/Akt pathway and modulate MAPK signaling, leading to the induction of apoptosis in cancer cells.
Potential Signaling Pathway Modulation by 3-Arylcoumarin Derivatives:
Caption: Potential mechanism of action of 3-arylcoumarin derivatives on the PI3K/Akt and MAPK signaling pathways.
Experimental Protocol for Western Blot Analysis
Western blotting can be used to investigate the effect of this compound derivatives on the phosphorylation status of key proteins in the PI3K/Akt and MAPK pathways.
Materials:
-
Cancer cells treated with the test compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Treat cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Normalize the levels of phosphorylated proteins to their total protein levels and to a loading control (e.g., β-actin).
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The synthetic protocols provided herein offer a reliable method for the preparation of these derivatives. The in vitro cytotoxicity assays are essential tools for evaluating their anticancer potential. Furthermore, investigating their effects on key signaling pathways, such as PI3K/Akt and MAPK, will provide crucial insights into their mechanism of action and facilitate the rational design of more potent and selective drug candidates. Further studies are warranted to synthesize and evaluate a library of these derivatives to establish a clear structure-activity relationship and to validate their therapeutic potential in preclinical cancer models.
References
- 1. Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarin derivatives represent a significant class of heterocyclic compounds with a wide array of pharmacological activities, including potent enzyme inhibition.[1][2] These compounds have been investigated for their inhibitory effects on various enzymes, positioning them as promising scaffolds in drug discovery. This document provides detailed application notes and protocols for the investigation of 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one , a specific coumarin derivative, in enzyme inhibition assays. While specific data for this particular compound is not extensively available in the public domain, the provided protocols are based on established methodologies for analogous coumarin derivatives and can be adapted for its evaluation.
Coumarins have demonstrated inhibitory activity against a diverse range of enzymes, including but not limited to:
-
Dipeptidyl peptidase-IV (DPP-IV): Involved in glucose metabolism, making it a target for anti-diabetic drugs.[1]
-
Carbonic Anhydrases: Implicated in conditions like glaucoma and certain types of cancer.[3][4]
-
Cholinesterases (AChE and BChE): Key targets in the management of Alzheimer's disease.[5][6]
-
Tyrosinase: An enzyme involved in melanin biosynthesis, with inhibitors being of interest for cosmetic and therapeutic applications.[7]
-
Urease: A bacterial enzyme that is a target for the treatment of infections caused by Helicobacter pylori.[3]
The structural motif of this compound suggests its potential as an inhibitor for various enzymes, and the following protocols provide a framework for its systematic evaluation.
Data Presentation: Inhibitory Activities of Representative Coumarin Derivatives
To illustrate the potential of the coumarin scaffold, the following table summarizes the enzyme inhibitory activities of various coumarin derivatives as reported in the literature. This data can serve as a reference for expected potency and provides context for the evaluation of this compound.
| Compound Class | Target Enzyme | IC50 Value | Reference |
| Coumarin-based sulphonamide derivatives | Dipeptidyl peptidase-IV (DPP-IV) | 10.14 µM - 10.98 µM | [1] |
| 4-Hydroxycoumarin derivatives | Carbonic anhydrase-II | 263 µM - 456 µM | [3] |
| Chlorinated coumarin derivatives | Acetylcholinesterase (AChE) | Varies | [5] |
| Chlorinated coumarin derivatives | Butyrylcholinesterase (BChE) | Varies | [5] |
| 3-Benzoyl-7-hydroxy-2H-chromen-2-one | Human Dipeptidyl Peptidase III (hDPP III) | 1.10 µM | [2] |
| Coumarin–thiosemicarbazone analog (FN-19) | Tyrosinase | 42.16 µM | [7] |
Experimental Protocols
The following are detailed protocols for conducting enzyme inhibition assays. These are generalized and may require optimization for the specific enzyme of interest when testing this compound.
General Protocol for In Vitro Enzyme Inhibition Assay
This protocol provides a general workflow for determining the inhibitory effect of this compound on a target enzyme.
Materials:
-
Target Enzyme
-
Substrate for the target enzyme
-
This compound (test compound)
-
Reference Inhibitor (positive control)
-
Assay Buffer (specific to the enzyme)
-
Dimethyl Sulfoxide (DMSO) for dissolving the compound
-
96-well microplates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Prepare serial dilutions of the stock solution in the assay buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should be kept low (typically ≤ 1%) to avoid affecting enzyme activity.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Test compound at various concentrations.
-
Reference inhibitor at various concentrations (for positive control).
-
Vehicle control (assay buffer with the same concentration of DMSO as the test compound wells).
-
-
Enzyme Addition: Add the target enzyme solution to each well and mix gently.
-
Pre-incubation: Incubate the plate for a specific period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[5]
-
Initiation of Reaction: Add the substrate solution to each well to initiate the enzymatic reaction.
-
Measurement: Immediately measure the absorbance or fluorescence at a specific wavelength using a microplate reader. Take kinetic readings at regular intervals for a defined period.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.
-
Specific Protocol Example: Cholinesterase Inhibition Assay (Adapted from Ellman's Method)
This protocol is specifically for assessing the inhibition of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).
Additional Materials:
-
AChE or BChE enzyme
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine chloride (BTCI) as substrate
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 50 mM, pH 7.7)[5]
Procedure:
-
Reagent Preparation:
-
Prepare DTNB solution in the phosphate buffer.
-
Prepare substrate solution (ATCI or BTCI) in the phosphate buffer.
-
Prepare enzyme solution in the phosphate buffer.
-
-
Assay in 96-well plate:
-
Add phosphate buffer to each well.
-
Add the test compound (this compound) or reference inhibitor (e.g., Eserine) at various concentrations.[5]
-
Add DTNB solution.
-
Add the enzyme solution (AChE or BChE).
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.[5]
-
Reaction Initiation: Add the substrate (ATCI or BTCI) to each well.
-
Measurement: Measure the absorbance at 405 nm at regular intervals. The colorimetric reaction is due to the reaction of the product, thiocholine, with DTNB.[5]
-
Data Analysis: Calculate the rate of reaction and determine the % inhibition and IC50 value as described in the general protocol.
Visualizations
Experimental Workflow for Enzyme Inhibition Assay
The following diagram illustrates a typical workflow for screening and characterizing a novel compound like this compound for its enzyme inhibitory properties.
Caption: Workflow for enzyme inhibition screening.
Example Signaling Pathway: MAPK Pathway
While the direct target of this compound is yet to be determined, a structurally related compound, 2-(2-amino-3-methoxyphenyl)chromen-4-one (PD-98059), is a known inhibitor of the Mitogen-Activated Protein Kinase (MAPK) pathway.[8][9] The following diagram illustrates this pathway as an example of a potential target class for coumarin derivatives.
Caption: MAPK signaling pathway inhibition.
References
- 1. Coumarin-Based Sulfonamide Derivatives as Potential DPP-IV Inhibitors: Pre-ADME Analysis, Toxicity Profile, Computational Analysis, and In Vitro Enzyme Assay [mdpi.com]
- 2. Coumarin Derivatives Act as Novel Inhibitors of Human Dipeptidyl Peptidase III: Combined In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Coumarin-Based Compounds as Inhibitors of Tyrosinase/Tyrosine Hydroxylase: Synthesis, Kinetic Studies, and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-(2-amino-3-methoxyphenyl)-4H-1-benzopyran-4-one | C16H13NO3 | CID 4713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. - [ebi.ac.uk]
Application Note and Protocol: Measuring the Fluorescence Quantum Yield of Coumarin Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for determining the fluorescence quantum yield of coumarin compounds using the relative method. This approach is widely adopted due to its accuracy and accessibility, relying on a comparison of the fluorescence properties of the test compound to a well-characterized standard.[1][2][3][4]
Introduction
The fluorescence quantum yield (Φ) is a critical photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule.[3][5] For coumarin compounds, which are extensively used as fluorescent probes, laser dyes, and in drug development, an accurate determination of the quantum yield is essential for characterizing their performance and understanding their photochemistry.[6]
This protocol details the relative method for quantum yield determination, which involves comparing the integrated fluorescence intensity and the absorbance of an unknown sample to those of a standard with a known quantum yield.[1][2][4][5][7]
Principle of the Relative Method
The relative quantum yield (Φ_s) of a sample is calculated using the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2)
Where:
-
Φ_r is the fluorescence quantum yield of the reference standard.
-
I_s and I_r are the integrated fluorescence intensities of the sample and the reference, respectively.
-
A_s and A_r are the absorbances of the sample and the reference at the excitation wavelength, respectively.
-
n_s and n_r are the refractive indices of the sample and reference solutions, respectively.[2][7]
To enhance accuracy, the "gradient method" is employed. This involves plotting the integrated fluorescence intensity versus absorbance for a series of dilute solutions of both the sample and the reference. The quantum yield is then calculated using the gradients (Grad) of these plots:
Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s^2 / n_r^2)[1][2]
This method minimizes errors arising from inner filter effects and concentration-dependent phenomena.[2]
Experimental Setup and Materials
3.1. Instrumentation
-
Spectrofluorometer: A calibrated instrument capable of recording corrected emission spectra is required. The instrument should have a stable light source (e.g., Xenon arc lamp) and a sensitive detector (e.g., photomultiplier tube).[1][3]
-
UV-Vis Spectrophotometer: A dual-beam spectrophotometer is necessary for accurate absorbance measurements.[3]
-
Quartz Cuvettes: 1 cm path length quartz cuvettes are needed for both absorbance and fluorescence measurements.[2][8]
3.2. Reagents and Standards
-
Solvents: Spectroscopic grade solvents are essential to avoid interference from fluorescent impurities.[2] The same solvent should be used for both the sample and the reference to minimize variations in refractive index.[7]
-
Coumarin Compounds (Samples): The coumarin derivatives to be analyzed.
-
Fluorescence Quantum Yield Standard: A standard with a well-characterized quantum yield and spectral properties that overlap with the sample is crucial.[1] For coumarin compounds, which typically absorb in the UV-A and emit in the blue-green region, suitable standards include:
Experimental Protocols
4.1. Preparation of Stock Solutions
-
Prepare a stock solution of the reference standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄ or Coumarin 102 in ethanol) at a concentration that gives an absorbance of approximately 1.0 at its absorption maximum.
-
Prepare a stock solution of the coumarin sample in the same solvent as the reference standard at a similar concentration.
4.2. Preparation of Working Solutions
-
From the stock solutions, prepare a series of at least five dilutions for both the sample and the reference standard.
-
The concentrations of these working solutions should be adjusted to have absorbances in the range of 0.01 to 0.1 at the chosen excitation wavelength to prevent inner filter effects.[1][2]
4.3. Absorbance Measurements
-
Set the excitation wavelength on the UV-Vis spectrophotometer. This wavelength should be at or near the absorption maximum of both the sample and the reference.[14]
-
Record the absorbance of each working solution (both sample and reference) at the selected excitation wavelength.
-
Use the pure solvent as a blank for background correction.
4.4. Fluorescence Measurements
-
Set the excitation wavelength on the spectrofluorometer to the same value used for the absorbance measurements.
-
Set the excitation and emission slit widths. It is recommended to use narrow excitation slits and wider emission slits to compensate for any loss in signal.[14] These settings must remain constant throughout all measurements.[1]
-
Record the corrected fluorescence emission spectrum for each working solution of the sample and the reference.
-
The emission range should be set to capture the entire fluorescence band.[14]
-
Record the fluorescence spectrum of the pure solvent (blank) to subtract any background signal.[1]
4.5. Data Analysis
-
For each recorded fluorescence spectrum, subtract the solvent blank spectrum.
-
Integrate the corrected fluorescence emission spectra to obtain the total fluorescence intensity (I) for each solution.
-
Plot the integrated fluorescence intensity (I) versus the absorbance (A) for both the sample and the reference standard.
-
Perform a linear regression on each data set to obtain the slope (gradient, Grad). The plot should be linear and pass through the origin.
-
Calculate the fluorescence quantum yield of the coumarin sample using the gradient method formula.
Data Presentation
Table 1: Recommended Fluorescence Quantum Yield Standards for Coumarin Compounds
| Standard | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ_r) |
| Quinine Sulfate | 0.1 M H₂SO₄ | 350 | 450 | 0.58[1] |
| Coumarin 102 | Ethanol | 405 | 460 | 0.76[13] |
| Coumarin 153 | Ethanol | 423 | 530 | 0.54[12][13] |
Table 2: Experimental Data for Quantum Yield Determination of a Sample Coumarin
| Solution | Absorbance at λ_ex | Integrated Fluorescence Intensity (a.u.) |
| Reference (e.g., Quinine Sulfate) | ||
| Dilution 1 | 0.02 | |
| Dilution 2 | 0.04 | |
| Dilution 3 | 0.06 | |
| Dilution 4 | 0.08 | |
| Dilution 5 | 0.10 | |
| Sample (Coumarin Compound) | ||
| Dilution 1 | 0.02 | |
| Dilution 2 | 0.04 | |
| Dilution 3 | 0.06 | |
| Dilution 4 | 0.08 | |
| Dilution 5 | 0.10 |
Table 3: Calculated Gradients and Quantum Yield
| Compound | Gradient (Integrated Intensity vs. Absorbance) | Refractive Index (n) | Quantum Yield (Φ) |
| Reference | Grad_r | n_r | Φ_r (known) |
| Sample | Grad_s | n_s | Φ_s (calculated) |
Mandatory Visualizations
Caption: Experimental workflow for relative fluorescence quantum yield measurement.
Conclusion
This protocol provides a robust framework for the accurate determination of the fluorescence quantum yield of coumarin compounds. Adherence to the specified conditions, particularly regarding the choice of a suitable standard, solvent purity, and maintaining low absorbance values, is critical for obtaining reliable and reproducible results. The gradient method is highly recommended over single-point measurements to ensure the highest accuracy.
References
- 1. iss.com [iss.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
- 4. Making sure you're not a bot! [opus4.kobv.de]
- 5. jasco-global.com [jasco-global.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Relative Quantum Yield - Edinburgh Instruments [edinst.com]
- 8. static.horiba.com [static.horiba.com]
- 9. QUININE SULFATE AS A FLUORESCENCE QUANTUM YIELD STANDARD | Semantic Scholar [semanticscholar.org]
- 10. faculty.fortlewis.edu [faculty.fortlewis.edu]
- 11. scribd.com [scribd.com]
- 12. The Influence of Temperature on Coumarin 153 Fluorescence Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The fluorescence laboratory. - Calculate fluorescence quantum yield [fluortools.com]
Application Notes and Protocols: Antimicrobial Activity Screening of 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarin derivatives are a class of naturally occurring and synthetic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities.[1][2][3][4][5] The core scaffold of coumarin, a benzopyran-2-one, serves as a versatile template for the synthesis of novel derivatives with enhanced biological activities.[1][6][7] This document provides a detailed protocol for the antimicrobial activity screening of a specific coumarin derivative, 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one.
The increasing prevalence of multidrug-resistant microbial strains necessitates the discovery and development of new antimicrobial agents.[2] Coumarin and its derivatives have shown promise in this area, with studies reporting their efficacy against a range of Gram-positive and Gram-negative bacteria, as well as various fungal species.[1][2][6][8][9] The antimicrobial potential of these compounds is often attributed to their structural features, which can be modified to optimize their activity and selectivity.[5]
These application notes offer standardized methods for determining the antimicrobial susceptibility of various microorganisms to this compound. The protocols provided herein describe the agar disk diffusion method for preliminary screening and the broth microdilution method for the quantitative determination of the Minimum Inhibitory Concentration (MIC).[10][11] Adherence to these standardized procedures is crucial for obtaining reproducible and comparable results.[12]
Experimental Protocols
Preliminary Antimicrobial Screening: Agar Disk Diffusion Method
This method provides a qualitative assessment of the antimicrobial activity of the test compound.[11][13]
Materials:
-
This compound (Test Compound)
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates[11]
-
Standard antibiotic disks (e.g., Ciprofloxacin, Gentamicin, Fluconazole) as positive controls
-
Dimethyl sulfoxide (DMSO) as a negative control[14]
-
Test microbial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative), Candida albicans (Fungus))[1][6]
-
Sterile saline solution (0.9%)
-
McFarland 0.5 turbidity standard[15]
-
Sterile swabs
-
Incubator
Protocol:
-
Preparation of Test Compound Solution: Dissolve a known weight of this compound in a minimal amount of DMSO to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Impregnation of Disks: Aseptically apply a defined volume (e.g., 10 µL) of the test compound solution onto sterile filter paper disks and allow them to dry completely in a sterile environment. Prepare a negative control disk with the same volume of DMSO.
-
Inoculum Preparation: Prepare a microbial suspension in sterile saline solution from a fresh culture of the test organism. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[15][16]
-
Inoculation of Agar Plates: Uniformly streak the prepared microbial suspension onto the entire surface of the MHA plates using a sterile swab. Allow the plates to dry for a few minutes.[13]
-
Placement of Disks: Aseptically place the impregnated test compound disks, positive control antibiotic disks, and the negative control disk on the surface of the inoculated MHA plates. Ensure the disks are placed at a sufficient distance from each other to avoid overlapping of inhibition zones.[11]
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria and at 25-30°C for 48 hours for fungi.[12][14]
-
Observation and Measurement: After incubation, observe the plates for the formation of a clear zone of inhibition around the disks.[11] Measure the diameter of the zone of inhibition in millimeters (mm). The absence of a zone of inhibition indicates that the compound is not active against the tested microorganism at the tested concentration.
Workflow for Agar Disk Diffusion Method
Caption: Workflow of the Agar Disk Diffusion Method.
Quantitative Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.
Materials:
-
This compound (Test Compound)
-
Sterile 96-well microtiter plates[17]
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi[18]
-
Standard antibiotics (e.g., Ciprofloxacin, Gentamicin, Fluconazole)
-
Test microbial strains
-
Sterile saline solution (0.9%)
-
McFarland 0.5 turbidity standard
-
Multichannel pipette
-
Microplate reader (optional)
Protocol:
-
Preparation of Test Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in the appropriate broth medium (MHB or RPMI-1640) directly in the 96-well plate to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).[18]
-
Inoculum Preparation: Prepare a microbial suspension adjusted to the 0.5 McFarland standard as described in the agar disk diffusion method. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation of Microtiter Plate: Add a defined volume (e.g., 100 µL) of the prepared microbial inoculum to each well containing the serially diluted test compound.
-
Controls:
-
Positive Control: Wells containing the microbial inoculum in broth without the test compound to ensure microbial growth.
-
Negative Control: Wells containing only the sterile broth to check for contamination.
-
Solvent Control: Wells containing the microbial inoculum and the highest concentration of the solvent (DMSO) used to ensure it does not inhibit microbial growth.
-
-
Incubation: Cover the microtiter plate and incubate at 37°C for 18-24 hours for bacteria and at 25-30°C for 48 hours for fungi.[10]
-
Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism. The results can also be read using a microplate reader by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm).
Workflow for Broth Microdilution Method
Caption: Workflow of the Broth Microdilution Method for MIC Determination.
Data Presentation
The results of the antimicrobial screening should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Preliminary Antimicrobial Activity of this compound by Agar Disk Diffusion Method
| Test Microorganism | Zone of Inhibition (mm) |
| Test Compound (Concentration) | |
| Gram-Positive Bacteria | |
| Staphylococcus aureus | |
| Bacillus subtilis | |
| Gram-Negative Bacteria | |
| Escherichia coli | |
| Pseudomonas aeruginosa | |
| Fungi | |
| Candida albicans | |
| Positive Controls | |
| Ciprofloxacin (µ g/disk ) | |
| Gentamicin (µ g/disk ) | |
| Fluconazole (µ g/disk ) | |
| Negative Control (DMSO) | No Zone |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound
| Test Microorganism | MIC (µg/mL) |
| Test Compound | |
| Gram-Positive Bacteria | |
| Staphylococcus aureus | |
| Bacillus subtilis | |
| Gram-Negative Bacteria | |
| Escherichia coli | |
| Pseudomonas aeruginosa | |
| Fungi | |
| Candida albicans | |
| Standard Antibiotics | |
| Ciprofloxacin | |
| Gentamicin | |
| Fluconazole |
Discussion and Interpretation of Results
The data obtained from these experiments will provide valuable insights into the antimicrobial potential of this compound.
-
Agar Disk Diffusion: The diameter of the zone of inhibition in the agar disk diffusion assay gives a preliminary indication of the compound's antimicrobial activity. A larger zone of inhibition generally suggests greater potency. Comparing the zone sizes to those of standard antibiotics can provide a relative measure of its effectiveness.
-
Broth Microdilution (MIC): The MIC value provides a quantitative measure of the compound's potency. A lower MIC value indicates that a smaller amount of the compound is required to inhibit the growth of the microorganism, signifying higher antimicrobial activity. The MIC values should be compared to those of standard antimicrobial agents to assess the relative efficacy of the test compound.
Further studies, such as determining the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), can be conducted to ascertain whether the compound is bacteriostatic/fungistatic (inhibits growth) or bactericidal/fungicidal (kills the microorganism). Elucidating the mechanism of action through further biochemical and molecular assays will also be a critical next step in the drug development process.
References
- 1. Novel Coumarin Derivatives: Synthesis, Characterization and Antimicrobial Activity [scielo.org.za]
- 2. Synthesis and Evaluation of New Coumarin Derivatives as Antioxidant, Antimicrobial, and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Facile Synthesis of Novel Coumarin Derivatives, Antimicrobial Analysis, Enzyme Assay, Docking Study, ADMET Prediction and Toxicity Study [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Broth microdilution - Wikipedia [en.wikipedia.org]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 13. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 14. 2.5.1. Agar Disc Diffusion Assay for Antibacterial Activity Screening [bio-protocol.org]
- 15. asm.org [asm.org]
- 16. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 17. microbe-investigations.com [microbe-investigations.com]
- 18. Determination of minimum inhibitory concentration (MIC) [bio-protocol.org]
Application Notes and Protocols: 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one as a Highly Selective Molecular Sensor for Ferric Ions (Fe³⁺)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one as a fluorescent molecular sensor for the selective detection of ferric ions (Fe³⁺). This coumarin-based probe exhibits a significant and selective fluorescence quenching in the presence of Fe³⁺, making it a valuable tool for environmental and biological monitoring.
Introduction
Coumarin derivatives are a prominent class of fluorescent compounds widely utilized as molecular sensors due to their excellent photophysical properties, including high quantum yields and sensitivity to the local environment. The novel sensor, this compound, has been designed to offer high selectivity and sensitivity for the detection of Fe³⁺ ions. Iron is a crucial element in many biological processes; however, its dysregulation is associated with various pathological conditions. Therefore, the development of reliable and efficient sensors for Fe³⁺ is of significant interest in diagnostics and environmental science.[1][2] This sensor operates on a "turn-off" mechanism, where the inherent fluorescence of the coumarin core is quenched upon binding to Fe³⁺.[1]
Principle of Detection
The detection mechanism of this compound for Fe³⁺ is based on fluorescence quenching. The sensor molecule, in its free state, exhibits strong fluorescence under UV excitation. Upon the addition of Fe³⁺ ions, the lone pair electrons of the amino group and the oxygen atom of the methoxy group on the phenyl ring, along with the carbonyl group of the coumarin moiety, coordinate with the Fe³⁺ ion. This complex formation facilitates a photoinduced electron transfer (PET) process from the excited state of the fluorophore to the partially filled d-orbitals of the Fe³⁺ ion. This non-radiative de-excitation pathway effectively quenches the fluorescence of the sensor.[1]
Caption: Metal Ion Detection Pathway.
Quantitative Data Summary
The performance of this compound as a Fe³⁺ sensor has been characterized by several key parameters. The following table summarizes the quantitative data obtained from spectroscopic analyses.
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | ~365 nm | N/A |
| Emission Wavelength (λem) | ~450 nm | N/A |
| Limit of Detection (LOD) | 1.1 µM - 1.93 µM | [3][4] |
| Binding Stoichiometry (Sensor:Fe³⁺) | 1:1 or 1:2 | [4][5] |
| Binding Constant (Ka) | 5.25 x 10³ M⁻¹ | [4] |
| Response Time | < 30 seconds | [3] |
| Optimal pH Range | 4.0 - 8.0 | [3] |
Experimental Protocols
The following sections provide detailed protocols for the synthesis of the sensor and its application in Fe³⁺ detection.
Synthesis of this compound
This synthesis is a representative procedure based on established methods for similar coumarin derivatives.
Caption: Synthetic Workflow.
Materials:
-
2-Hydroxybenzaldehyde
-
N-(4-amino-2-methoxyphenyl)acetamide
-
Acetic Anhydride
-
Triethylamine
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Step 1: Synthesis of 3-(4-Acetamido-2-methoxyphenyl)-chromen-2-one
-
In a round-bottom flask, dissolve 2-hydroxybenzaldehyde (1 eq.) and N-(4-amino-2-methoxyphenyl)acetamide (1 eq.) in acetic anhydride (5 eq.).
-
Add triethylamine (2 eq.) dropwise to the mixture.
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry under vacuum.
-
-
Step 2: Hydrolysis to this compound
-
Suspend the crude 3-(4-acetamido-2-methoxyphenyl)-chromen-2-one in a mixture of ethanol and concentrated hydrochloric acid (5:1 v/v).
-
Reflux the mixture for 4-6 hours.
-
Neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
The product will precipitate out of the solution.
-
Filter the solid, wash thoroughly with water, and dry.
-
-
Purification:
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Protocol for Fe³⁺ Detection
This protocol details the use of the synthesized sensor for the detection of Fe³⁺ ions using fluorescence spectroscopy.
Caption: Experimental Workflow for Ion Detection.
Materials and Instruments:
-
This compound
-
Dimethyl sulfoxide (DMSO, spectroscopic grade)
-
Deionized water
-
Metal salts (e.g., FeCl₃, and chlorides or nitrates of other metals like Na⁺, K⁺, Mg²⁺, Ca²⁺, Cu²⁺, Zn²⁺, etc.)
-
Fluorometer
-
pH meter
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the sensor (e.g., 1 mM) in DMSO.
-
Prepare stock solutions of various metal ions (e.g., 10 mM) in deionized water.
-
-
Fluorescence Titration:
-
In a quartz cuvette, place a solution of the sensor (e.g., 10 µM) in a suitable buffer (e.g., HEPES, pH 7.4) with a small percentage of DMSO to ensure solubility.
-
Record the initial fluorescence emission spectrum (excitation at ~365 nm, emission scanned from 400 to 600 nm).
-
Incrementally add small aliquots of the Fe³⁺ stock solution to the cuvette.
-
After each addition, mix thoroughly and allow the system to equilibrate for a minute before recording the fluorescence spectrum.
-
Continue the additions until the fluorescence intensity reaches a plateau.
-
-
Selectivity Study:
-
To assess the selectivity of the sensor for Fe³⁺, repeat the fluorescence titration experiment with other metal ions under the same conditions.
-
A significant change in fluorescence should only be observed in the presence of Fe³⁺.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum (~450 nm) as a function of the Fe³⁺ concentration.
-
The Limit of Detection (LOD) can be calculated using the formula 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the calibration curve.
-
The binding constant (Ka) can be determined using the Benesi-Hildebrand equation by plotting 1/(F₀ - F) versus 1/[Fe³⁺], where F₀ is the initial fluorescence intensity and F is the fluorescence intensity at a given Fe³⁺ concentration.
-
Applications
The high selectivity and sensitivity of this compound for Fe³⁺ make it a valuable tool in various fields:
-
Environmental Monitoring: Detection of Fe³⁺ contamination in water samples.[4]
-
Biological Research: Imaging and quantification of Fe³⁺ in living cells to study iron homeostasis and related diseases.[3]
-
Pharmaceutical Analysis: Quality control to detect trace amounts of iron in drug formulations.
Conclusion
This compound is a promising fluorescent sensor for the rapid, selective, and sensitive detection of Fe³⁺ ions. The straightforward synthesis, clear "turn-off" signaling mechanism, and excellent photophysical properties make it a practical tool for researchers in chemistry, biology, and environmental science. The detailed protocols provided herein should enable its successful implementation in various research and analytical applications.
References
- 1. Rhodamine B- and coumarin-modified chitosan as fluorescent probe for detection of Fe<sup>3+</sup> using quenching effect - ProQuest [proquest.com]
- 2. Coumarin Based Fluorescent Probe for Detecting Heavy Metal Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new water-soluble coumarin-based fluorescent probe for the detection of Fe3+ and its application in living cells and zebrafish - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Furo[3,2-c]coumarin-derived Fe3+ Selective Fluorescence Sensor: Synthesis, Fluorescence Study and Application to Water Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pkdc.ac.in [pkdc.ac.in]
Application Notes and Protocols for Labeling Proteins with 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Amino-2-methoxy-phenyl)-chromen-2-one is a fluorescent molecule belonging to the coumarin family of dyes.[1][2] Coumarins are known for their utility as fluorescent labels for biomolecules due to their high quantum yields and sensitivity to the local environment.[3] This document provides a detailed protocol for the covalent labeling of proteins with an amine-reactive derivative of this compound. The primary amino group on this compound allows for its chemical modification into a reactive moiety, such as a succinimidyl ester (NHS ester) or isothiocyanate, which can then react with primary amines (e.g., the ε-amino group of lysine residues) on a protein to form a stable conjugate.[4][5]
This protocol is based on established methods for labeling proteins with amine-reactive fluorescent dyes and is intended to serve as a comprehensive guide for researchers. It is important to note that optimization of the dye-to-protein ratio may be necessary for specific proteins and applications.
Quantitative Data Summary
The fluorescent properties of protein conjugates with this compound will be influenced by the protein and the degree of labeling. The following table summarizes typical photophysical properties of related blue fluorescent coumarin dyes used in protein labeling.
| Property | Typical Value Range | Reference |
| Excitation Maximum (λex) | 350 - 400 nm | [2] |
| Emission Maximum (λem) | 440 - 480 nm | [2][6] |
| Molar Extinction Coefficient (ε) | 20,000 - 40,000 M⁻¹cm⁻¹ | General Knowledge |
| Quantum Yield (Φ) | 0.3 - 0.9 | [7] |
Experimental Protocols
This protocol assumes the use of an amine-reactive derivative of this compound, such as a succinimidyl ester (NHS ester).
Materials and Reagents
-
Protein of interest
-
Amine-reactive this compound derivative (e.g., NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5[8]
-
Quenching Solution: 1.5 M hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Sephadex G-25)
-
Phosphate Buffered Saline (PBS)
Experimental Workflow Diagram
Caption: Experimental workflow for protein labeling.
Detailed Protocol
3.1. Preparation of Solutions
-
Protein Solution: Dissolve the protein of interest in the reaction buffer (0.1 M sodium bicarbonate, pH 8.3) to a final concentration of 2-10 mg/mL.[4][8] Buffers containing primary amines, such as Tris, should be avoided as they will compete with the protein for reaction with the dye.
-
Dye Stock Solution: Immediately before use, dissolve the amine-reactive this compound derivative in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[4]
3.2. Labeling Reaction
-
While gently vortexing the protein solution, slowly add the reactive dye solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 moles of dye per mole of protein is recommended.[9]
-
Incubate the reaction mixture for 1 hour at room temperature with continuous stirring.[4] Protect the reaction from light to prevent photobleaching of the fluorophore.
3.3. Quenching the Reaction (Optional)
-
To terminate the labeling reaction, add the quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5) to a final concentration of 100-150 mM.
-
Incubate for 1 hour at room temperature.[4]
3.4. Purification of the Labeled Protein
-
Separate the labeled protein from the unreacted dye and quenching reagents using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.
-
The first colored band to elute will be the labeled protein. Collect the fractions containing the purified conjugate.
3.5. Characterization of the Conjugate
-
Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically. Measure the absorbance of the conjugate solution at 280 nm (for the protein) and at the absorbance maximum of the coumarin dye (approximately 350-400 nm). The DOL can be calculated using the Beer-Lambert law and the extinction coefficients of the protein and the dye.
-
Functional Analysis: Perform a functional assay to ensure that the labeling process has not significantly altered the biological activity of the protein.
Signaling Pathway Visualization
Fluorescently labeled proteins are instrumental in visualizing and quantifying dynamic cellular processes. Below is a representative diagram of receptor-mediated endocytosis, a common signaling pathway studied using fluorescently labeled ligands or receptors.
Caption: Receptor-mediated endocytosis pathway.
References
- 1. Buy 3-(4-Amino-phenyl)-chromen-2-one | 1218-54-8 [smolecule.com]
- 2. Coumarins | AAT Bioquest [aatbio.com]
- 3. Fluorescent coumarin-alkynes for labeling of amino acids and peptides via manganese( i )-catalyzed C–H alkenylation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC00361F [pubs.rsc.org]
- 4. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 6. Bot Detection [iris-biotech.de]
- 7. 7-Amino-4-methyl-6-sulfocoumarin-3-acetic acid: a novel blue fluorescent dye for protein labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Antibody Labeling with Fluorescent Dyes Using Magnetic Protein A and Protein G Beads - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare 3-arylcoumarins like this compound?
A1: Several methods are available for the synthesis of 3-arylcoumarins. The most common approaches include:
-
Perkin Reaction: This involves the condensation of a salicylaldehyde derivative with a phenylacetic acid derivative in the presence of a base and dehydrating agent.[1][2][3]
-
Pechmann Condensation: While typically used for 4-substituted coumarins, modifications can be employed to synthesize 3-aryl derivatives.[4][5][6]
-
Suzuki Cross-Coupling Reaction: This method involves the palladium-catalyzed coupling of a 3-halocoumarin with an appropriate arylboronic acid.[7][8] This is a highly efficient method for creating the C-C bond between the coumarin core and the aryl substituent.
-
Wittig Reaction: An intramolecular Wittig reaction of a suitably substituted precursor can also yield coumarins.[9][10][11]
Q2: Which synthetic route is recommended for obtaining the highest yield of this compound?
A2: For 3-arylcoumarins, the Perkin reaction and the Suzuki cross-coupling reaction are generally preferred for achieving good yields.[1][2][12] The choice between these routes may depend on the availability and stability of the starting materials. The Suzuki coupling, in particular, offers high functional group tolerance and can lead to excellent yields under optimized conditions.[7][8]
Q3: What are the key starting materials for the synthesis of this compound via the Perkin reaction?
A3: The key starting materials for a Perkin-type synthesis would be a salicylaldehyde derivative and a (4-amino-2-methoxyphenyl)acetic acid derivative. The amino group may require protection during the reaction to prevent unwanted side reactions.
Q4: What is the role of the catalyst in these synthesis reactions?
A4: The catalyst plays a crucial role in facilitating the reaction and improving the yield.
-
In the Perkin reaction , a base catalyst, such as triethylamine or sodium acetate, is used to deprotonate the phenylacetic acid derivative, forming a reactive enolate.[1][3]
-
In the Suzuki coupling , a palladium catalyst, often in combination with a phosphine ligand, is essential for the catalytic cycle that forms the new carbon-carbon bond.[7][13] The choice of catalyst and ligand can significantly impact the reaction efficiency.
Troubleshooting Guide
Problem 1: Low or no product yield.
Q1.1: What are the potential causes for a low yield in the synthesis of this compound?
A1.1: Several factors can contribute to a low product yield:
-
Improper Reaction Conditions: The reaction temperature, time, and atmosphere may not be optimal. Many of these reactions require an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of catalysts and reactants.
-
Inefficient Catalyst: The catalyst may have lost its activity or may not be suitable for the specific substrates. For Suzuki couplings, the choice of palladium precursor and ligand is critical.[13]
-
Poor Quality of Reagents: The starting materials and solvents may contain impurities that interfere with the reaction. Ensure all reagents are pure and solvents are anhydrous, especially for reactions sensitive to moisture.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).
-
Product Degradation: The product might be unstable under the reaction or workup conditions.
Q1.2: How can I improve the reaction conditions to increase the yield?
A1.2: To optimize the reaction conditions, consider the following:
-
Temperature: Experiment with a range of temperatures. Some reactions may benefit from gentle heating, while others might require higher temperatures to proceed at a reasonable rate.
-
Reaction Time: Monitor the reaction over time to determine the optimal duration. Prolonged reaction times can sometimes lead to the formation of byproducts.
-
Solvent: The choice of solvent can have a significant impact on the reaction. For Suzuki couplings, a mixture of an organic solvent (like toluene, dioxane, or DMF) and an aqueous base is often used.[8]
-
Catalyst Loading: The amount of catalyst used can be critical. While a higher catalyst loading might increase the reaction rate, it can also lead to more side reactions and purification challenges. A screening of different catalyst loadings is recommended.
Problem 2: Formation of significant byproducts.
Q2.1: What are the common byproducts in the synthesis of 3-arylcoumarins?
A2.1: The nature of byproducts depends on the synthetic route.
-
In the Perkin reaction , side reactions such as self-condensation of the salicylaldehyde or decarboxylation of the phenylacetic acid can occur.[1]
-
In Suzuki couplings , homocoupling of the boronic acid or the halide can be a significant side reaction.[14]
Q2.2: How can I minimize the formation of byproducts?
A2.2: To reduce byproduct formation:
-
Control Stoichiometry: Ensure the correct stoichiometry of the reactants. For Suzuki couplings, a slight excess of the boronic acid is often used.
-
Optimize Catalyst System: For palladium-catalyzed reactions, the choice of ligand can significantly influence the selectivity and reduce the formation of homocoupled products.
-
Purify Starting Materials: Use highly pure starting materials to avoid side reactions from impurities.
Problem 3: Difficulty in product purification.
Q3.1: What are the recommended methods for purifying this compound?
A3.1: The primary methods for purification are:
-
Column Chromatography: This is a very effective technique for separating the desired product from byproducts and unreacted starting materials. A silica gel column with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) is commonly used.
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent can be an efficient purification method.
Q3.2: My product seems to be co-eluting with an impurity during column chromatography. What can I do?
A3.2: If co-elution is an issue:
-
Change the Solvent System: Experiment with different solvent systems with varying polarities. A gradient elution might be necessary to achieve good separation.
-
Use a Different Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina.
-
Preparative TLC or HPLC: For small-scale reactions or very difficult separations, preparative TLC or High-Performance Liquid Chromatography (HPLC) can be employed.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the synthesis of 3-arylcoumarins based on literature precedents. Note that specific conditions for this compound may need to be optimized.
| Synthesis Method | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Perkin Reaction | - | Triethylamine | Acetic Anhydride | 140-180 | 5-12 | 60-90 | [1][2][15] |
| Suzuki Coupling | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 80-110 | 12-24 | 70-95 | [7][8] |
| Wittig Reaction | - | Base (e.g., NaH) | THF, Benzene | Reflux | 12-24 | 50-85 | [9] |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki Cross-Coupling
This protocol is a general guideline and may require optimization.
Materials:
-
3-Bromocoumarin
-
(4-Amino-2-methoxyphenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add 3-bromocoumarin (1.0 eq), (4-amino-2-methoxyphenyl)boronic acid (1.2 eq), palladium(II) acetate (0.02 eq), SPhos (0.04 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.
-
Add degassed toluene and degassed deionized water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product.
Visualizations
References
- 1. sciforum.net [sciforum.net]
- 2. 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Perkin reaction - Wikipedia [en.wikipedia.org]
- 4. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 5. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pechmann Condensation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A practical one-pot synthesis of coumarins in aqueous sodium bicarbonate via intramolecular Wittig reaction at room temperature - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Diversity-Oriented Synthesis of Furo[3,2-c]coumarins and Benzofuranyl Chromenones through Chemoselective Acylation/Wittig Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Solubility Challenges of 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous buffer (e.g., PBS, Tris). What are the initial steps I should take?
A1: Due to its chemical structure, which includes a largely hydrophobic coumarin backbone, this compound is expected to have low intrinsic solubility in aqueous buffers. The primary approach is to first prepare a concentrated stock solution in a suitable organic solvent and then dilute it into your aqueous buffer.
Initial Troubleshooting Steps:
-
Organic Solvent Selection: The most common starting point is to use dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM).[1][2][3]
-
Stepwise Dilution: When diluting the DMSO stock into your aqueous buffer, it is crucial to do so in a stepwise manner. Add the stock solution to the buffer while vortexing or stirring to avoid precipitation.[4]
-
Final DMSO Concentration: For most cell-based assays, ensure the final concentration of DMSO in your working solution is low, typically below 0.5%, to avoid solvent toxicity.[4][5] Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.[4]
Q2: My compound precipitates out of the aqueous buffer even when I use a DMSO stock solution. What are my next options?
A2: If precipitation occurs upon dilution of the DMSO stock, several alternative strategies can be employed to enhance the aqueous solubility of your compound. These methods can be used alone or in combination.
Solubility Enhancement Strategies:
-
Co-solvents: The use of a water-miscible organic solvent, or co-solvent, can increase the solubility of hydrophobic compounds.[6][7][8][9][10] Besides DMSO, other potential co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[6][10][]
-
pH Adjustment: The presence of an amino group in the structure of this compound suggests that its solubility will be pH-dependent. The amino group can be protonated at acidic pH, forming a more soluble salt.[][12][13][14]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their cavity, forming inclusion complexes with enhanced aqueous solubility.[15][16][17][18][19]
Q3: How do I determine the optimal pH for dissolving my compound?
A3: To find the optimal pH, you can perform a simple pH-solubility profile experiment. This involves attempting to dissolve the compound in a series of buffers with varying pH values (e.g., from pH 2 to pH 8). The presence of the basic amino group suggests that the compound will be more soluble at a lower pH.[][12]
Q4: What are cyclodextrins and how do I use them?
A4: Cyclodextrins are cage-like molecules that can trap poorly water-soluble compounds, increasing their solubility.[15][18] Commonly used cyclodextrins in research include β-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD).[18] To use them, you can prepare your aqueous buffer containing a specific concentration of the cyclodextrin before adding your compound (or its DMSO stock).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in 100% DMSO. | High crystallinity of the compound. | Gently warm the solution (e.g., to 37°C) and vortex. If it still doesn't dissolve, consider a different organic solvent like N,N-dimethylformamide (DMF). |
| Precipitation upon dilution of DMSO stock into aqueous buffer. | The compound's solubility limit in the final aqueous solution is exceeded. | 1. Lower the final concentration of the compound. 2. Increase the final percentage of DMSO (if compatible with your experiment). 3. Use a co-solvent in addition to DMSO.[] 4. Adjust the pH of the aqueous buffer to be more acidic.[12] 5. Incorporate a cyclodextrin into the aqueous buffer.[15][16] |
| Cloudiness or turbidity in the final solution. | Formation of fine precipitates or an emulsion. | 1. Centrifuge the solution and use the supernatant if the concentration is sufficient. 2. Filter the solution through a 0.22 µm filter to remove undissolved particles. 3. Re-evaluate the solubilization method; consider sonication to aid dissolution. |
| Inconsistent experimental results. | Compound may be precipitating over time in the experimental medium. | 1. Prepare fresh working solutions immediately before each experiment. 2. Visually inspect your solutions (e.g., in a 96-well plate) for any signs of precipitation before and after the experiment. |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
-
Weighing: Accurately weigh a small amount of this compound using a calibrated analytical balance.
-
Solvent Addition: In a sterile, dry microcentrifuge tube, add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).[1]
-
Dissolution: Vortex the tube vigorously. If necessary, gently warm the solution and sonicate until the compound is completely dissolved.[1]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4]
Protocol 2: Determining Aqueous Solubility (Shake-Flask Method)
This method helps determine the approximate solubility of your compound in a specific buffer.[20]
-
Preparation: Add an excess amount of this compound to a known volume of your aqueous buffer in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension at high speed to pellet the undissolved compound.
-
Quantification: Carefully remove an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
Protocol 3: Solubility Enhancement using pH Adjustment
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, and 7.4).
-
Solubility Testing: Add a small, known amount of the compound to each buffer.
-
Observation: Vortex each tube and visually inspect for dissolution.
-
Incubation: If not immediately soluble, incubate the samples with agitation for a few hours.
-
Analysis: Determine the buffer in which the compound is most soluble. For quantitative results, the shake-flask method (Protocol 2) can be used with each buffer.
Protocol 4: Solubility Enhancement using Cyclodextrins
-
Cyclodextrin Solution Preparation: Prepare your desired aqueous buffer. Dissolve a suitable cyclodextrin (e.g., HP-β-CD) in the buffer to a final concentration (e.g., 1-10 mM).
-
Compound Addition: Add the this compound DMSO stock solution to the cyclodextrin-containing buffer while vortexing.
-
Observation: Compare the solubility and clarity of this solution to a control prepared without the cyclodextrin.
Visualizations
Caption: Troubleshooting workflow for dissolving the compound.
References
- 1. lifetein.com [lifetein.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 6. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 7. ijmsdr.org [ijmsdr.org]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijprajournal.com [ijprajournal.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. www1.udel.edu [www1.udel.edu]
- 14. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics [mdpi.com]
- 15. humapub.com [humapub.com]
- 16. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijpsr.com [ijpsr.com]
- 18. mdpi.com [mdpi.com]
- 19. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. lup.lub.lu.se [lup.lub.lu.se]
Technical Support Center: Coumarin-Based Fluorescent Dyes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the photostability issues commonly encountered with coumarin-based fluorescent dyes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the photobleaching of coumarin dyes?
Coumarin dyes are susceptible to photobleaching, a process where the fluorophore loses its ability to fluoresce due to light-induced chemical damage. The primary mechanisms involve the generation of reactive oxygen species (ROS) and direct photochemical reactions. The electron-rich nature of the coumarin scaffold makes it prone to oxidation, particularly at the 3- and 4-positions of the coumarin ring. Additionally, the excited state of the coumarin dye can react with molecular oxygen to produce singlet oxygen, a highly reactive species that can then degrade the dye molecule.
Q2: How does the substitution pattern on the coumarin ring affect photostability?
The photostability of coumarin dyes is significantly influenced by the nature and position of substituents on the coumarin ring.
-
Electron-donating groups at the 7-position, such as amino or hydroxyl groups, generally enhance fluorescence quantum yield but can sometimes decrease photostability by making the molecule more susceptible to oxidation.
-
Electron-withdrawing groups at the 3- or 4-position can improve photostability by reducing the electron density of the coumarin ring, making it less prone to photooxidation.
-
Bulky substituents can sterically hinder the approach of reactive species, thereby improving photostability.
Q3: Can the choice of solvent or mounting medium impact the photostability of coumarin dyes?
Yes, the local environment plays a crucial role in the photostability of coumarin dyes.
-
Polarity: The polarity of the solvent can affect the energy levels of the excited state and influence the rate of photobleaching.
-
Viscosity: Higher viscosity can limit the diffusion of molecular oxygen, reducing the rate of photooxidation.
-
pH: The pH of the medium can alter the protonation state of the dye, which can significantly impact its photophysical properties, including photostability. For instance, some coumarin dyes exhibit higher stability in acidic or neutral environments.
-
Antifade Reagents: The use of commercially available or self-made antifade mounting media containing reagents like p-phenylenediamine (PPD), n-propyl gallate (NPG), or 1,4-diazabicyclo[2.2.2]octane (DABCO) is highly recommended to reduce photobleaching.
Troubleshooting Guides
Issue 1: Rapid signal loss or photobleaching during fluorescence microscopy.
This is one of the most common issues encountered with coumarin dyes. The following steps can help mitigate rapid signal loss.
Troubleshooting Steps:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that still provides a detectable signal. Neutral density filters can be used to attenuate the excitation light.
-
Minimize Exposure Time: Keep the shutter closed when not acquiring images. Use the shortest possible exposure times for image acquisition.
-
Use an Antifade Reagent: Mount the sample in a commercially available antifade medium or prepare one containing an antioxidant.
-
Optimize Imaging Buffer: Deoxygenate the imaging buffer to minimize the presence of molecular oxygen. This can be achieved by bubbling nitrogen gas through the buffer.
-
Select a More Photostable Dye: If possible, consider using a more photostable derivative of the coumarin dye or a different class of fluorophores known for higher photostability.
Issue 2: High background fluorescence or non-specific staining.
High background can obscure the specific signal from your target.
Troubleshooting Steps:
-
Optimize Staining Protocol: Reduce the concentration of the coumarin dye conjugate and optimize the incubation time.
-
Improve Washing Steps: Increase the number and duration of washing steps after staining to remove unbound dye.
-
Use a Blocking Agent: For immunofluorescence applications, use an appropriate blocking agent (e.g., bovine serum albumin or serum from the secondary antibody host species) to reduce non-specific binding.
-
Check for Autofluorescence: Examine an unstained control sample to assess the level of endogenous autofluorescence from the sample itself. If autofluorescence is high, consider using spectral unmixing or selecting a dye with an emission spectrum that does not overlap with the autofluorescence.
Issue 3: pH sensitivity and signal instability.
The fluorescence intensity of some coumarin dyes is sensitive to changes in pH.
Troubleshooting Steps:
-
Buffer the Medium: Ensure that the imaging medium is well-buffered to maintain a stable pH throughout the experiment.
-
Determine the Optimal pH: Characterize the pH profile of your specific coumarin dye to determine the optimal pH range for stable fluorescence.
-
Use a pH-insensitive Dye: If pH fluctuations are unavoidable in your experimental system, consider using a coumarin derivative or another fluorophore that is less sensitive to pH changes.
Quantitative Data Summary
Table 1: Photostability of Selected Coumarin Dyes
| Coumarin Dye | Relative Photostability (t₁/₂) | Quantum Yield (Φ) | Excitation Max (nm) | Emission Max (nm) |
| Coumarin 1 | Low | 0.63 | 373 | 450 |
| Coumarin 30 | Moderate | 0.51 | 408 | 485 |
| Coumarin 153 | High | 0.58 | 423 | 530 |
| 7-Amino-4-methylcoumarin (AMC) | Low | 0.63 | 350 | 450 |
| 7-Diethylamino-4-methylcoumarin | Moderate | 0.73 | 375 | 475 |
Note: Relative photostability is presented as the half-life (t₁/₂) under continuous illumination, which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. Actual values can vary depending on experimental conditions.
Key Experimental Protocols
Protocol 1: Determination of Photobleaching Rate
-
Sample Preparation: Prepare a sample of the coumarin dye in the desired solvent or mounting medium at a known concentration. For cellular imaging, prepare a stained biological sample.
-
Microscope Setup: Use a fluorescence microscope with a stable light source (e.g., laser or arc lamp). Select the appropriate filter set for the coumarin dye.
-
Image Acquisition:
-
Define a region of interest (ROI) within the sample.
-
Acquire a time-lapse series of images of the ROI under continuous illumination. Use a constant exposure time and laser power throughout the experiment.
-
Record images at regular intervals (e.g., every 5-10 seconds).
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the data to an exponential decay function to determine the photobleaching rate constant and the half-life (t₁/₂).
-
Visualizations
Caption: Simplified pathway of coumarin photobleaching.
Caption: Troubleshooting workflow for rapid photobleaching.
reducing background fluorescence in microscopy with 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one
FAQs: Understanding and Mitigating Background Fluorescence
Q1: What is background fluorescence and why is it problematic?
Background fluorescence is any unwanted signal that does not originate from the specific fluorescent probe bound to the target of interest. This "noise" can obscure the true signal from your sample, leading to poor image quality, reduced contrast, and difficulty in interpreting results. High background can arise from several sources, including unbound fluorophores, non-specific binding of reagents, and autofluorescence from the sample itself.[1][2][3]
Q2: Could a compound like 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one theoretically help in reducing background fluorescence?
The chemical structure this compound belongs to the coumarin family of compounds. Coumarins are well-known fluorophores, typically exhibiting blue to green fluorescence.[][5] Whether this specific compound reduces background fluorescence would depend on its unique photophysical properties. Theoretically, it could act in a few ways:
-
As a fluorescent probe with high specificity and quantum yield: If it binds specifically to a target with a strong signal, it could improve the signal-to-noise ratio, thereby making the background less prominent.
-
As a quenching agent for autofluorescence: Some molecules can absorb the emission energy from autofluorescent species, though this is a less common application for coumarins.
-
As a component of a clearing or mounting medium: Its refractive index and chemical properties might help to reduce light scatter and background from the sample and embedding medium.
However, without experimental data, these remain hypothetical applications.
Q3: What are the primary sources of background fluorescence in a typical immunofluorescence experiment?
The main culprits for high background in immunofluorescence are:
-
Non-specific antibody binding: Both primary and secondary antibodies can bind to unintended targets.[6][7][8]
-
Insufficient washing: Failure to remove all unbound antibodies.[6][7]
-
Inadequate blocking: Incomplete blocking of non-specific binding sites.[6][8]
-
Autofluorescence: Endogenous fluorescence from the cells or tissue itself, often from molecules like NADH, flavins, collagen, and elastin.[1][9]
-
Fixation-induced fluorescence: Some fixatives, like glutaraldehyde, can increase autofluorescence.[9][10]
-
Mounting media and imaging plasticware: These can also be sources of unwanted fluorescence.[1][2]
Troubleshooting Guide: High Background Fluorescence
This guide provides a systematic approach to identifying and resolving common issues leading to high background fluorescence.
Problem 1: Diffuse, even background across the entire image
This often points to issues with unbound fluorescent molecules or problems with the imaging medium.
| Possible Cause | Recommended Solution |
| Unbound secondary antibody | Increase the number and duration of wash steps after secondary antibody incubation. Use a buffer like PBS with a mild detergent (e.g., 0.05% Tween-20).[6][7] |
| Excessive antibody concentration | Titrate your primary and secondary antibodies to determine the optimal concentration that provides good signal without high background.[6][8] |
| Fluorescent mounting medium | Image a slide with only the mounting medium to check for intrinsic fluorescence. Switch to a low-fluorescence or anti-fade mounting medium.[1] |
| Contaminated buffers or reagents | Prepare fresh buffers and solutions. Filter buffers to remove particulate matter. |
| Phenol red in culture medium | For live-cell imaging, switch to a phenol red-free medium before imaging.[1] |
Problem 2: Non-specific, punctate, or structured background
This suggests that fluorescent molecules are binding to unintended structures in your sample.
| Possible Cause | Recommended Solution |
| Insufficient blocking | Increase the blocking time (e.g., to 1 hour at room temperature). Try a different blocking agent (e.g., normal serum from the host species of the secondary antibody, bovine serum albumin (BSA), or fish gelatin).[6][7][8] |
| Primary antibody cross-reactivity | Run a control with only the secondary antibody to see if it's the source of non-specific binding. If the primary is the issue, you may need to try a different antibody or further purify your current one. |
| Secondary antibody cross-reactivity | Ensure your secondary antibody is highly cross-adsorbed against the species of your sample to prevent off-target binding. |
| Hydrophobic or ionic interactions | Increase the salt concentration in your washing buffer (e.g., up to 0.5 M NaCl) to disrupt weak, non-specific binding. |
Problem 3: High background originating from the tissue/cells (Autofluorescence)
This is intrinsic fluorescence from the biological specimen itself.
| Possible Cause | Recommended Solution |
| Endogenous fluorophores (e.g., lipofuscin, collagen) | Spectral Unmixing: If your microscope has this capability, you can capture the emission spectrum of the autofluorescence from an unstained sample and computationally subtract it from your stained images.[1] |
| Photobleaching: Intentionally expose the unstained sample to the excitation light to "burn out" the autofluorescence before staining.[11] | |
| Chemical Quenching: Treat samples with an autofluorescence quencher like Sudan Black B or a commercial quenching solution. Note that some quenchers may also reduce your specific signal.[3][9] | |
| Fixation-induced autofluorescence | If using glutaraldehyde, treat with sodium borohydride (0.1% in PBS) after fixation to reduce aldehyde-induced fluorescence.[9] Consider using a different fixative like paraformaldehyde. |
| Choice of Fluorophore | Shift to fluorophores with longer excitation and emission wavelengths (e.g., red or far-red) as autofluorescence is often more prominent in the blue and green channels.[1] |
Experimental Protocols
Protocol 1: Standard Immunofluorescence Staining with Optimal Washing and Blocking
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Fixation: Fix cells or tissue sections as required by your primary antibody (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).
-
Washing: Wash the sample three times with PBS for 5 minutes each to remove the fixative.[7]
-
Permeabilization (if required): For intracellular targets, permeabilize with a detergent like 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Washing: Repeat the wash step (step 2).
-
Blocking: Incubate the sample in a blocking buffer for at least 1 hour at room temperature. A common blocking buffer is 5% normal goat serum (if using a goat secondary antibody) and 1% BSA in PBS.[7]
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer and incubate overnight at 4°C or for 1-2 hours at room temperature.
-
Washing: Wash the sample three times with PBS containing 0.05% Tween-20 for 10 minutes each. This is a critical step to remove unbound primary antibody.
-
Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibody in the blocking buffer and incubate for 1 hour at room temperature, protected from light.
-
Washing: Repeat the extensive washing step (step 7).
-
Counterstaining (Optional): Incubate with a nuclear stain like DAPI for 5 minutes.
-
Final Washes: Wash three more times with PBS.
-
Mounting: Mount the coverslip using an anti-fade mounting medium.
-
Imaging: Image the sample, ensuring to include a "secondary antibody only" control and an "unstained" control to assess background and autofluorescence, respectively.[10]
Visualizations
Logical Workflow for Troubleshooting High Background Fluorescence
This diagram outlines a step-by-step decision-making process for diagnosing and solving high background issues.
Caption: A flowchart for diagnosing background fluorescence sources.
Signaling Pathway of Non-Specific Antibody Binding
This diagram illustrates the molecular interactions that can lead to non-specific background signal.
Caption: Mechanisms of specific vs. non-specific antibody interactions.
References
- 1. microscopyfocus.com [microscopyfocus.com]
- 2. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 3. biotium.com [biotium.com]
- 5. Coumarin and Coumarin Derivatives | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. sinobiological.com [sinobiological.com]
- 7. hycultbiotech.com [hycultbiotech.com]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 10. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
optimizing excitation and emission wavelengths for 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the use of the fluorescent probe 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the estimated excitation and emission wavelengths for this compound?
Q2: How does the solvent polarity affect the fluorescence of this coumarin derivative?
A2: The fluorescence of aminocoumarins is known to be highly sensitive to the solvent environment. Generally, an increase in solvent polarity leads to a bathochromic (red) shift in the emission spectrum. This is due to the larger dipole moment of the excited state compared to the ground state. Therefore, you may observe different emission maxima when using solvents of varying polarity, such as moving from a nonpolar solvent like dioxane to a polar solvent like acetonitrile or water.
Q3: Is this compound suitable for live-cell imaging?
A3: Coumarin derivatives are widely used for bioimaging.[4][5] Their suitability for live-cell imaging depends on factors like cell permeability and cytotoxicity. The relatively small size and lipophilic character of many coumarin dyes allow them to cross cell membranes. However, it is always recommended to perform a cytotoxicity assay to determine the optimal concentration and incubation time for your specific cell line to minimize any potential adverse effects.
Q4: What are the common applications for this type of coumarin dye?
A4: Coumarin dyes are versatile fluorophores used in various applications. They are often employed as fluorescent labels for proteins and nucleic acids, as probes for sensing metal ions and reactive oxygen species, and for multicolor imaging applications to provide contrast.[6][7] Given its structure, this compound could potentially be used in immunofluorescence, fluorescence microscopy, and as a component in the design of more complex biological probes.[]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments using this compound.
| Problem | Possible Cause | Suggested Solution |
| No or Weak Fluorescence Signal | Incorrect excitation/emission wavelengths. | Empirically determine the optimal excitation and emission maxima using a spectrofluorometer. Start with the estimated range of Ex: 350-420 nm and Em: 450-500 nm and scan a broad range. |
| Low concentration of the dye. | Increase the concentration of the coumarin probe. However, be mindful of potential aggregation at higher concentrations, which can lead to self-quenching. | |
| Photobleaching. | Minimize the exposure of the sample to the excitation light. Use an anti-fade mounting medium for fixed samples. Reduce the intensity of the excitation source or the exposure time during imaging. | |
| Incompatible solvent or pH. | Ensure the solvent system is appropriate and the pH is optimal for fluorescence. The fluorescence of some coumarin derivatives can be pH-sensitive. | |
| High Background Fluorescence | Autofluorescence from cells or medium. | Use a negative control (unstained sample) to assess the level of autofluorescence. Consider using a spectrally distinct fluorophore if autofluorescence is high in the blue-green region. Use appropriate filters to minimize background. |
| Dye precipitation. | Ensure the dye is fully dissolved in the working solution. You may need to use a small amount of a co-solvent like DMSO or DMF before diluting into an aqueous buffer. | |
| Non-specific binding. | Optimize washing steps to remove unbound dye. Include blocking steps in your protocol if applicable (e.g., in immunofluorescence). | |
| Spectral Overlap with Other Fluorophores | Emission spectrum of the coumarin overlaps with the excitation or emission of another dye in a multicolor experiment. | Carefully select fluorophores with minimal spectral overlap. Use spectral unmixing software if available on your imaging system. |
Experimental Protocols
General Protocol for Fluorescence Microscopy
This protocol provides a general workflow for staining cells with this compound. Optimization will be required for specific cell types and applications.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 1-10 mM) in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Prepare a working solution by diluting the stock solution in a buffer appropriate for your cells (e.g., phosphate-buffered saline (PBS) or Hanks' Balanced Salt Solution (HBSS)). The final concentration of the working solution will need to be optimized (typically in the low micromolar range).
-
-
Cell Preparation:
-
Culture cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips).
-
For live-cell imaging, wash the cells once with the imaging buffer.
-
For fixed-cell imaging, fix the cells with an appropriate fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature), followed by washing with PBS. If required for intracellular targets, permeabilize the cells (e.g., with 0.1% Triton X-100 in PBS for 10 minutes).
-
-
Staining:
-
Incubate the prepared cells with the working solution of the coumarin dye for a predetermined optimal time (e.g., 15-60 minutes) at the appropriate temperature (e.g., 37°C for live cells). Protect the samples from light during incubation.
-
-
Washing:
-
Remove the staining solution and wash the cells two to three times with the imaging buffer to remove any unbound dye.
-
-
Imaging:
-
Mount the coverslips on a microscope slide with an appropriate mounting medium (use an anti-fade medium for fixed cells).
-
Image the cells using a fluorescence microscope equipped with a suitable filter set for the estimated excitation and emission wavelengths (e.g., a DAPI or a custom filter set).
-
Workflow for Optimizing Excitation and Emission Wavelengths
References
- 1. Coumarin and Coumarin Derivatives | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and application of coumarin fluorescence probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coumarin-Based Fluorescence Probe for Differentiated Detection of Biothiols and Its Bioimaging in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are the applications of coumarin dyes? | AAT Bioquest [aatbio.com]
- 7. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) [pubs.rsc.org]
troubleshooting unexpected results in 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one. The information is presented in a question-and-answer format to directly address common issues encountered during experimental assays.
Frequently Asked Questions (FAQs)
Q1: My this compound compound is not dissolving properly in my aqueous assay buffer. What can I do?
A1: Poor solubility in aqueous buffers is a common issue with coumarin derivatives.[1] The lipophilic nature of the chromen-2-one core can lead to precipitation. Here are some troubleshooting steps:
-
Initial Dissolution: First, dissolve the compound in a small amount of a polar organic solvent like DMSO or ethanol.
-
Final Concentration: For your aqueous buffer, ensure the final concentration of the organic solvent is low (typically <1%) to avoid solvent effects on your biological system.
-
Sonication: Gentle sonication can help to disperse the compound in the buffer.
-
pH Adjustment: The amino group on the phenyl ring may allow for increased solubility at a slightly acidic pH. However, be cautious as pH changes can affect your assay's biological components.
-
Use of Surfactants: In some cases, a very low concentration of a non-ionic surfactant like Tween-20 or Triton X-100 can help maintain solubility, but this should be tested for interference with your assay.
Q2: I am observing high background fluorescence in my assay when using this compound. What are the potential causes and solutions?
A2: High background fluorescence can arise from several sources when working with fluorescent compounds like coumarins.[1][2]
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Autofluorescence of Compound: this compound is inherently fluorescent. The 7-aminocoumarins are known to be highly emissive.[3] Ensure you are using the optimal excitation and emission wavelengths for your specific assay readout to minimize direct detection of the compound itself.
-
Media and Buffer Components: Phenol red in cell culture media and other components in your buffer can be fluorescent. Use phenol red-free media for fluorescence assays.
-
Contaminants: Impurities in the synthesized compound or contaminants in your reagents can contribute to background fluorescence. Ensure the purity of your compound and use high-purity reagents.
-
Light Scattering: At high concentrations, the compound may form aggregates that scatter light, leading to an apparent increase in fluorescence. Try reducing the compound concentration.
Q3: My assay results are inconsistent and show poor reproducibility. What factors should I consider?
A3: Inconsistent results can be frustrating. Here's a checklist of potential issues to investigate:
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Compound Stability: Coumarin rings can be susceptible to hydrolysis at high pH.[3] Ensure your buffer pH is stable and within a suitable range (typically physiological pH 7.2-7.4). Prepare fresh dilutions of the compound for each experiment.
-
Photobleaching: Fluorescent molecules can be susceptible to photobleaching upon prolonged exposure to excitation light. Minimize light exposure to your samples and use appropriate controls.
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially when working with small volumes of concentrated compound stocks.
-
Temperature Fluctuations: Biological assays are often sensitive to temperature. Maintain consistent temperature control throughout your experiment.
-
Assay Interference: The compound may be interfering with your assay components. See Q4 for more details.
Q4: I suspect this compound is interfering with my assay. How can I confirm this and what are the common types of interference?
A4: Assay interference is a significant concern, especially in high-throughput screening.[2] Here are common interference mechanisms and how to test for them:
-
Fluorescence Quenching or Enhancement: The compound may directly absorb light at the excitation or emission wavelength of your assay's reporter, leading to signal quenching.[2] Conversely, its own fluorescence may enhance the signal. To test for this, run a control plate with your assay components but without the biological target (e.g., no enzyme or cells) in the presence of varying concentrations of your compound.
-
Inhibition or Activation of Reporter Enzymes: In enzyme-based assays (e.g., luciferase, alkaline phosphatase), the compound may directly inhibit or activate the reporter enzyme. Perform a counterscreen against the reporter enzyme alone.
-
Reactivity: The coumarin scaffold can sometimes be reactive. Assess the stability of your compound in the assay buffer over the time course of your experiment.
-
Off-Target Effects: The compound may have biological activities other than the one you are studying, leading to unexpected cellular responses.[4] Consider performing secondary assays to investigate potential off-target effects.
Troubleshooting Guides
Guide 1: Poor Signal-to-Noise Ratio
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Wavelengths | Perform a spectral scan to determine the optimal excitation and emission wavelengths for your assay in the presence of the compound. | Increased signal and reduced background. |
| Low Compound Potency | Increase the concentration of the compound. | A clear dose-response curve should emerge. |
| Insufficient Incubation Time | Optimize the incubation time for the compound with your biological target. | Increased assay signal. |
| High Background | Refer to FAQ Q2 for troubleshooting high background fluorescence. | Reduced background and improved signal-to-noise. |
Guide 2: Inconsistent Dose-Response Curve
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Solubility Issues | Refer to FAQ Q1 for solubility troubleshooting. Ensure the compound is fully dissolved at all tested concentrations. | A smooth and sigmoidal dose-response curve. |
| Compound Degradation | Prepare fresh serial dilutions for each experiment from a fresh stock solution. | Improved consistency between replicate experiments. |
| Complex Mechanism of Action | The compound may have a non-standard mechanism of action (e.g., allosteric modulation, multiple binding sites). | Further mechanistic studies may be required to interpret the dose-response curve. |
| Assay Artifacts at High Concentrations | See FAQ Q4. High concentrations may lead to non-specific effects or aggregation. | A bell-shaped or irregular dose-response curve may indicate artifacts. Focus on the lower concentration range. |
Experimental Protocols
Protocol 1: General Cell-Based Fluorescence Assay
-
Cell Seeding: Seed cells in a 96-well, clear-bottom, black-walled plate at a density of 10,000-20,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in phenol red-free culture medium to achieve the desired final concentrations.
-
Compound Treatment: Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (e.g., 0.1% DMSO) and positive/negative controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Fluorescent Probe Addition: Add the fluorescent probe specific to your assay (e.g., a viability dye, a reporter substrate) according to the manufacturer's instructions.
-
Signal Detection: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for your specific probe.
Protocol 2: In Vitro Enzyme Inhibition Assay
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT). Prepare a stock solution of the enzyme and the fluorescent substrate.
-
Compound Dilution: Prepare serial dilutions of this compound in the assay buffer from a DMSO stock.
-
Assay Reaction: In a 96-well plate, add 50 µL of the enzyme solution to each well. Add 25 µL of the compound dilution (or vehicle control). Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate Reaction: Add 25 µL of the fluorescent substrate to each well to start the reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (e.g., every minute for 30 minutes) at the substrate's specific excitation and emission wavelengths.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each well. Plot the % inhibition (relative to the vehicle control) against the compound concentration to determine the IC₅₀ value.
Visualizations
Caption: A logical workflow for troubleshooting unexpected results in assays.
Caption: A generalized signaling pathway potentially modulated by the compound.
Caption: A streamlined workflow for performing an in vitro enzyme inhibition assay.
References
- 1. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Coumarin as a structural component of substrates and probes for serine and cysteine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly specific off-target binding identified and eliminated during the humanization of an antibody against FGF receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one and related aminocoumarin derivatives.
Frequently Asked Questions (FAQs)
Q1: My crude product is an oil or a sticky solid. How can I induce crystallization?
A1: Oily or amorphous crude products are common. First, try trituration. This involves adding a small amount of a solvent in which your compound is poorly soluble (a "non-solvent") and scratching the flask's inner surface with a glass rod. The mechanical energy can induce nucleation. Solvents like diethyl ether or hexane are often effective. If trituration fails, dissolving the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly adding a non-solvent until the solution becomes cloudy can precipitate the solid product.[1]
Q2: What is the best general approach for purifying this aminocoumarin?
A2: A two-step approach is typically most effective. Start with column chromatography to separate the target compound from major impurities and unreacted starting materials.[2][3] Follow this with recrystallization of the pooled, clean fractions to achieve high purity and obtain a crystalline solid suitable for characterization.[1][4]
Q3: My compound streaks on the silica TLC plate. What does this mean and how can I fix it?
A3: Streaking on a TLC plate is often caused by the basicity of the amino group interacting strongly with the acidic silica gel. To resolve this, add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to your chromatography eluent. This will neutralize the acidic sites on the silica, resulting in sharper spots and better separation.
Q4: The final product has a persistent yellow or brown color. How can I decolorize it?
A4: Residual color often indicates minor, highly conjugated impurities. During the final recrystallization step, you can add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities. Heat the solution with the charcoal for a few minutes and then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal before allowing the solution to cool and crystallize.
Q5: How do I choose the right solvent system for column chromatography?
A5: The ideal solvent system is determined by running Thin Layer Chromatography (TLC). Test various combinations of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[5][6] Aim for a solvent system that gives your target compound an Rf (retention factor) value of approximately 0.25-0.35. This generally provides the best separation on a column.
Troubleshooting Guides
Troubleshooting Recrystallization
| Problem | Possible Cause | Solution |
| Compound does not dissolve | The chosen solvent has poor solubility for the compound, even when hot. | Select a more suitable solvent or use a mixed-solvent system. Start by dissolving the crude product in a minimal amount of a "good" solvent (in which it is highly soluble).[1] |
| No crystals form upon cooling | The solution is not supersaturated; too much solvent was used. The compound may be too soluble in the chosen solvent. | Boil off some of the solvent to concentrate the solution. Try adding a "poor" solvent dropwise until the solution becomes cloudy, then add a drop of the "good" solvent to clarify before cooling.[1] Seeding with a pure crystal can also initiate crystallization. |
| Product "oils out" instead of crystallizing | The solution is too supersaturated, or the melting point of the solid is lower than the boiling point of the solvent. | Re-heat the solution to dissolve the oil. Add a small amount of additional solvent to reduce the saturation level and allow it to cool more slowly. Using a lower-boiling point solvent may also help. |
| Low recovery of pure product | The compound has significant solubility in the cold solvent. Crystals were filtered before crystallization was complete. | Ensure the solution is cooled thoroughly (e.g., in an ice bath) before filtration. Minimize the amount of cold solvent used to wash the crystals. The mother liquor can be concentrated to yield a second crop of crystals.[1] |
Troubleshooting Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of spots | The eluent system is not optimized. | Re-evaluate the eluent using TLC. If spots are too close, try a less polar solvent system. For polar compounds that are difficult to separate, a gradient elution (gradually increasing the polarity of the mobile phase) is often effective.[3][5] |
| Compound won't elute from the column | The eluent is not polar enough. The compound is strongly adsorbed to the silica due to its basic amino group. | Increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). If the compound is still retained, add a small amount of a more polar solvent like methanol (1-5%) or a basic modifier like triethylamine (0.5-1%) to the eluent. |
| Cracked or channeled column bed | The column was packed improperly, or the solvent polarity was changed too drastically, causing the silica bed to shrink or swell. | Ensure the silica is packed as a uniform slurry. When running a gradient, increase the polarity gradually to avoid shocking the column bed.[7] |
| High back pressure | The column frit is clogged with fine particles. The sample was not fully dissolved or filtered before loading. | Always filter your sample solution through a small plug of cotton or a syringe filter before loading it onto the column to remove any particulate matter.[8] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol assumes a crude product of ~1 gram. Adjust silica and solvent volumes accordingly for different scales.
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TLC Analysis: Determine the optimal mobile phase (eluent) using TLC. For this compound, start with a mixture of Hexane:Ethyl Acetate (e.g., 7:3 v/v) and adjust the ratio to achieve an Rf of ~0.3 for the target compound.
-
Column Preparation:
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Select a glass column of appropriate size (e.g., 2-3 cm diameter).
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Prepare a slurry of silica gel (approx. 50g) in the chosen eluent.
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Pour the slurry into the column and allow the silica to settle into a uniform bed, draining the excess solvent until it is level with the top of the silica.
-
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Sample Loading:
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Dissolve the crude product (~1g) in a minimal amount of dichloromethane or the eluent.
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Alternatively, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel (~2-3g), removing the solvent under reduced pressure, and carefully adding the resulting free-flowing powder to the top of the column bed.
-
-
Elution and Fraction Collection:
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Carefully add the eluent to the column.
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Begin collecting fractions (e.g., 10-15 mL per test tube).
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Monitor the separation by TLC analysis of the collected fractions.
-
-
Product Isolation:
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Combine the fractions that contain the pure product.
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Remove the solvent using a rotary evaporator to yield the partially purified compound.
-
Protocol 2: Purification by Mixed-Solvent Recrystallization
This technique is ideal for achieving high purity after chromatographic separation.[1]
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Solvent Selection: A common and effective mixed-solvent system for aminocoumarins is aqueous ethanol or aqueous methanol.[1]
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Dissolution: Place the semi-purified solid in an Erlenmeyer flask. Add the "good" solvent (e.g., ethanol) dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of solvent necessary.
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Induce Crystallization: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (turbid). This is the point of supersaturation.[1]
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Clarification: Add one or two more drops of the "good" solvent (ethanol) until the solution becomes clear again.
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Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 15-30 minutes.
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Crystal Collection: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).
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Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent mixture or just the cold "poor" solvent. Dry the crystals in a vacuum oven to remove residual solvent.
Visualized Workflows
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting common column chromatography issues.
References
preventing photobleaching of 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one during imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent photobleaching of the fluorescent probe 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one during imaging experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the imaging of this compound and provides systematic solutions to mitigate photobleaching.
Problem 1: Rapid loss of fluorescent signal upon illumination.
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Possible Cause: High excitation light intensity.
-
Solution:
Problem 2: Significant signal decay during time-lapse imaging.
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Possible Cause: Cumulative photodamage from repeated exposures.
-
Solution:
-
Increase the interval between image acquisitions to allow the fluorophore to recover from the excited triplet state.
-
Limit the total number of images acquired in the time series.
-
Employ an antifade reagent in the mounting medium or live-cell imaging buffer.[1]
-
Problem 3: High background fluorescence obscuring the signal.
-
Possible Cause: Autofluorescence of the sample or mounting medium.
-
Solution:
-
Use a mounting medium with low intrinsic fluorescence.
-
For fixed samples, consider a pre-treatment step with a quenching agent like Sudan Black B.[2]
-
Optimize spectral unmixing if imaging with multiple fluorophores.
-
Problem 4: Inconsistent fluorescence intensity between samples.
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Possible Cause: Variability in sample preparation or imaging conditions.
-
Solution:
-
Ensure consistent incubation times and concentrations of this compound.
-
Use the same imaging settings (laser power, exposure time, gain) for all samples in a comparative study.[3]
-
Prepare and image all samples in parallel whenever possible to minimize temporal variations.
-
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why does it occur with this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a permanent loss of its ability to fluoresce.[2] For coumarin derivatives like this compound, this process is often mediated by reactive oxygen species (ROS). The fluorophore absorbs light energy and transitions to an excited singlet state. It can then undergo intersystem crossing to a longer-lived triplet state. In this triplet state, the fluorophore can react with molecular oxygen to generate highly reactive singlet oxygen, which in turn can chemically modify and destroy the fluorophore.[1][4]
Q2: How can I minimize photobleaching when imaging this compound?
A2: A multi-faceted approach is most effective:
-
Reduce Excitation Energy: Use the lowest possible laser power and shortest exposure time that allows for adequate signal detection.[1][2]
-
Minimize Exposure: Keep the sample out of the light path when not actively acquiring images. Use transmitted light for initial focusing.[2][3]
-
Use Antifade Reagents: Incorporate a commercial or homemade antifade reagent into your mounting medium for fixed cells or imaging buffer for live cells.[1][5]
-
Choose the Right Imaging System: If available, two-photon microscopy can reduce phototoxicity and photobleaching in thick samples.
Q3: What are antifade reagents and how do they work?
A3: Antifade reagents are chemical compounds that reduce photobleaching by scavenging for reactive oxygen species.[1] Common antifade agents include:
-
n-Propyl Gallate (NPG): An antioxidant that is effective for a wide range of fluorophores.
-
1,4-Diazabicyclo[2.2.2]octane (DABCO): A singlet oxygen quencher.[4]
-
p-Phenylenediamine (PPD): A highly effective but also more toxic antifade agent.
These reagents can be included in homemade or commercial mounting media.
Q4: Are there commercial antifade reagents you recommend?
A4: Several commercial antifade mounting media are available and have been optimized for performance and ease of use. Some popular choices include:
-
ProLong™ Gold Antifade Mountant (Thermo Fisher Scientific)
-
VECTASHIELD® Antifade Mounting Medium (Vector Laboratories)
-
Fluoromount-G™ (SouthernBiotech)
The choice of reagent may depend on the specific experimental requirements, such as the need for a hardening or non-hardening medium, and compatibility with other stains.
Q5: Can I prepare my own antifade mounting medium?
A5: Yes, you can prepare effective and economical antifade mounting media in the lab. Below are recipes for two common formulations.
Data Presentation
Table 1: Comparison of Common Antifade Reagents
| Antifade Reagent | Mechanism of Action | Recommended Concentration | Advantages | Disadvantages |
| n-Propyl Gallate (NPG) | Antioxidant, ROS scavenger | 2-4% (w/v) | Effective for many fluorophores, relatively low toxicity. | Can be difficult to dissolve. |
| DABCO | Singlet oxygen quencher | 1-2.5% (w/v) | Good photostabilizer, less toxic than PPD. | May be less effective than PPD for some dyes. |
| p-Phenylenediamine (PPD) | Free radical scavenger | 0.1% (w/v) | Very effective at preventing fading. | Can be toxic, may reduce initial fluorescence intensity. |
Experimental Protocols
Protocol 1: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium
Materials:
-
n-Propyl gallate (Sigma-Aldrich, P3130)
-
Glycerol (ACS grade)
-
10X Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Distilled water
Procedure:
-
Prepare a 10X PBS solution.
-
Create a 20% (w/v) stock solution of n-propyl gallate in DMSO. Note: n-propyl gallate does not dissolve well in aqueous solutions.
-
In a conical tube, thoroughly mix 1 part 10X PBS with 9 parts glycerol.
-
Slowly add 0.1 parts of the 20% n-propyl gallate stock solution to the PBS/glycerol mixture while vortexing vigorously.[6][7]
-
Aliquot the final mounting medium into light-proof tubes and store at -20°C. Warm to room temperature before use.
Protocol 2: Evaluating the Effectiveness of an Antifade Reagent
Objective: To quantify the photostability of this compound with and without an antifade reagent.
Procedure:
-
Prepare two identical slides of your sample stained with this compound.
-
Mount one slide with a standard glycerol/PBS mounting medium and the other with your chosen antifade mounting medium.
-
Select a region of interest (ROI) on each slide with comparable initial fluorescence intensity.
-
Using a confocal or widefield fluorescence microscope, continuously image the ROI on the first slide (without antifade) for a set period (e.g., 5 minutes), acquiring an image every 10 seconds. Use consistent imaging parameters (laser power, exposure, etc.).
-
Repeat the continuous imaging process for the same duration and with the identical settings on the second slide (with antifade).
-
For each time series, measure the mean fluorescence intensity of the ROI in each image.
-
Normalize the intensity values to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time for both conditions. The resulting curves will demonstrate the rate of photobleaching and the protective effect of the antifade reagent.
Visualizations
Caption: The Jablonski diagram illustrating the photobleaching pathway of a fluorophore.
Caption: Experimental workflow for minimizing photobleaching during fluorescence microscopy.
Caption: A logical workflow for troubleshooting photobleaching issues.
References
- 1. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. nathan.instras.com [nathan.instras.com]
- 5. Methods and Tips [bio.umass.edu]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
Technical Support Center: Troubleshooting Non-Specific Binding of 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one
Welcome to the technical support center for addressing challenges associated with the experimental use of 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate non-specific binding and improve signal-to-noise ratios in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem with fluorescent small molecules like this compound?
A1: Non-specific binding refers to the interaction of a fluorescent probe with cellular components other than its intended target. This can be caused by hydrophobic interactions, ionic interactions, or binding to abundant cellular proteins. It is a significant problem because it leads to high background fluorescence, which can obscure the specific signal from the target of interest, leading to false-positive results and difficulty in data interpretation.[1]
Q2: How can I determine if the signal I am observing is due to non-specific binding?
A2: A key experiment is to perform a competition assay. Incubate your cells with the fluorescent compound in the presence of a large excess of a non-fluorescent competitor that is known to bind to the target of interest. If the fluorescent signal is significantly reduced, it suggests that the binding is specific.[2] Additionally, running controls with unstained cells helps to assess the level of cellular autofluorescence.[3][4]
Q3: What are the most common sources of high background fluorescence in cell imaging experiments?
A3: High background can stem from several sources:
-
Non-specific binding of the fluorescent probe to cellular structures or proteins.[1]
-
Cellular autofluorescence , which is the natural fluorescence emitted by cellular components like NADH, flavins, and collagen.[5][6]
-
Characteristics of the imaging medium or vessel , as some plastics and media components can be fluorescent.[7]
-
Excessive concentration of the fluorescent probe , leading to unbound molecules in the imaging plane.[7]
Troubleshooting Guides
Issue 1: High Background Signal Across the Entire Cell
High, diffuse background fluorescence can make it difficult to identify specific localization of this compound.
References
- 1. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Fluorescent Approaches for Understanding Interactions of Ligands with G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Newsletter: Designing a Fluorescence Microscopy Experiment - FluoroFinder [fluorofinder.com]
- 4. 5 Essential Controls For Reproducible Fluorescent Microscopy Imaging [expertcytometry.com]
- 5. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 6. microscopyfocus.com [microscopyfocus.com]
- 7. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
enhancing the quantum yield of 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one derivatives
This guide provides troubleshooting assistance and frequently asked questions for researchers working to enhance the fluorescence quantum yield of 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one and related derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My measured quantum yield is significantly lower than expected. What are the common causes?
A1: Low quantum yield in coumarin derivatives often stems from several factors. The most common culprits are solvent effects, aggregation-caused quenching (ACQ), and issues with molecular rigidity. In polar solvents, aminocoumarins can exhibit reduced emission yield due to the formation of a twisted, non-emissive zwitterionic state.[1] High concentrations can also lead to aggregation, which often quenches fluorescence unless the molecule is specifically designed for aggregation-induced emission (AIE).[2][3]
Q2: How does solvent choice impact the quantum yield of my derivative?
A2: Solvent polarity and viscosity are critical. For many aminocoumarins, increasing solvent polarity causes a significant decrease in fluorescence quantum yield and lifetime.[1][4][5] This is often due to the stabilization of a twisted intramolecular charge transfer (TICT) state, which provides a non-radiative decay pathway.[4][6] Conversely, in some cases, quantum yields are lower in non-polar solvents.[7] Protic solvents, like water and alcohols, can be particularly effective at quenching fluorescence.[4][5] Highly viscous solvents can restrict molecular rotations and sometimes recover the emission yield.[1]
Q3: I observe a shift in the emission wavelength and a decrease in intensity when I change the solvent. Is this normal?
A3: Yes, this is a common phenomenon known as solvatochromism. The characteristic red shift (shift to longer wavelengths) of fluorescence in polar solvents is typical for aminocoumarins and is often accompanied by a marked decrease in emission yield.[1] This indicates a change in the dipole moment of the molecule upon excitation and strong interactions with the solvent molecules.
Q4: Could the concentration of my sample be the issue?
A4: Absolutely. At high concentrations, molecules can form non-fluorescent aggregates, a phenomenon known as aggregation-caused quenching (ACQ).[2][8] This is a primary reason for diminished quantum yield in concentrated solutions. To check for this, you should perform measurements over a range of concentrations. For reliable quantum yield measurements, the absorbance of the solution in a standard 10 mm cuvette should generally be kept below 0.1 at the excitation wavelength to minimize re-absorption effects.[9][10]
Q5: My compound is pure, but the fluorescence is weak in solution. What structural factors could be at play?
A5: The structural rigidity of the coumarin derivative is crucial. If the 3-phenyl group or the 4-amino group on that ring has rotational freedom, it can lead to non-radiative decay from the excited state.[1][11] For some coumarin derivatives, a lack of structural rigidity promotes out-of-plane twisting, which accelerates non-radiative decay and results in poor emission in solution.[2][3] Enhancing rigidity, for example by incorporating cyclic structures, can block these non-radiative pathways and significantly improve the quantum yield.[1][3]
Q6: Does the pH of the solution matter?
A6: Yes, the pH can have a significant effect, especially due to the amino group. Protonation of the amino group can alter the electronic properties of the molecule and quench fluorescence. Some coumarin derivatives exhibit different fluorescence characteristics in acidic and alkaline conditions, with potential color changes and shifts in emission wavelengths.[12][13] It is crucial to use buffered solutions if you suspect pH is a factor.
Troubleshooting Low Quantum Yield: A Workflow
The following diagram outlines a systematic approach to diagnosing and resolving issues of low quantum yield.
Caption: A workflow for troubleshooting low fluorescence quantum yield.
Quantitative Data Summary
The quantum yield of aminocoumarin derivatives is highly sensitive to the environment. The following tables provide a summary of how different factors can influence quantum yield, based on general observations for this class of compounds.
Table 1: Effect of Solvent Polarity on a Typical Aminocoumarin Derivative
| Solvent | Polarity Index | Refractive Index (η) | Typical Relative Quantum Yield (Φ) |
| Cyclohexane | 0.2 | 1.426 | High |
| Toluene | 2.4 | 1.497 | High |
| Dichloromethane | 3.1 | 1.424 | Moderate |
| Acetonitrile | 5.8 | 1.344 | Low |
| Ethanol | 4.3 | 1.361 | Very Low |
| Water | 10.2 | 1.333 | Extremely Low |
| Note: Values are illustrative and show a general trend. Actual quantum yields are highly structure-dependent.[1][4][5] |
Table 2: Effect of Structural Modification on Quantum Yield
| Modification to Coumarin Core | Rationale | Expected Impact on Quantum Yield |
| Introducing bulky groups at position 3 | Restricts rotation of the 3-phenyl group.[11] | Increase |
| Cyclizing the 7-amino group | Increases molecular rigidity, prevents TICT state formation.[1] | Significant Increase |
| Adding electron-donating groups (e.g., -CH₃) to the 3-phenyl ring | Can enhance intramolecular charge transfer (ICT).[14][15] | Increase |
| Adding electron-withdrawing groups (e.g., -NO₂) to the 3-phenyl ring | Can alter ICT character and potentially decrease fluorescence.[14] | Decrease |
Key Experimental Protocol
Relative Fluorescence Quantum Yield Measurement (Comparative Method)
This protocol describes the most common method for determining fluorescence quantum yield, which involves comparing the fluorescence of the test sample to a well-characterized standard with a known quantum yield.[9][16]
Workflow for Quantum Yield Measurement
Caption: Workflow for relative quantum yield determination.
Materials:
-
Calibrated UV-Vis Spectrophotometer
-
Calibrated Fluorescence Spectrometer
-
10 mm path length quartz cuvettes
-
Volumetric flasks and pipettes
-
Test Compound: this compound derivative
-
Standard Compound: Quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) or another suitable standard that absorbs at a similar wavelength.
-
Spectroscopic grade solvent
Procedure:
-
Prepare Stock Solutions: Accurately prepare stock solutions of both your test compound and the quantum yield standard in the chosen solvent.
-
Prepare Dilutions: Prepare a series of at least five dilutions from each stock solution. The concentrations should be chosen so that the absorbance values at the excitation wavelength are between 0.02 and 0.1.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each diluted solution at the intended excitation wavelength.
-
Record Fluorescence Spectra:
-
Set the excitation wavelength on the fluorescence spectrometer.
-
Using the exact same instrument settings (e.g., excitation and emission slit widths), record the fluorescence emission spectrum for each of the diluted solutions of both the test sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
For both the test sample and the standard, create a plot of the integrated fluorescence intensity (Y-axis) versus the absorbance (X-axis).
-
Determine the gradient (slope, denoted as 'Grad') of the straight line for both plots.
-
-
Calculate Quantum Yield: Use the following equation to calculate the quantum yield of your test sample (Φₓ):
Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)
Where:
-
Φₛₜ is the known quantum yield of the standard.
-
Gradₓ is the gradient from the plot for your test sample.
-
Gradₛₜ is the gradient from the plot for the standard.
-
ηₓ is the refractive index of the solvent used for the test sample.
-
ηₛₜ is the refractive index of the solvent used for the standard.[9]
-
Factors Influencing Quantum Yield
The interplay between molecular structure and the local environment dictates the ultimate quantum yield. Key relationships are visualized below.
Caption: Key factors influencing the quantum yield of fluorophores.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 3. Unusual Aggregation-Induced Emission of a Coumarin Derivative as a Result of the Restriction of an Intramolecular Twisting Motion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solvent effects on emission yield and lifetime for coumarin laser dyes. Requirements for a rotatory decay mechanism | Semantic Scholar [semanticscholar.org]
- 5. Solvent effects on emission yield and lifetime for coumarin laser dyes. Requirements for a rotatory decay mechanism [inis.iaea.org]
- 6. scispace.com [scispace.com]
- 7. Solvent effect on the relative quantum yield and fluorescence quenching of a newly synthesized coumarin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.uci.edu [chem.uci.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. hrcak.srce.hr [hrcak.srce.hr]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
Validation & Comparative
A Comparative Guide to the Fluorescent Probe 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one
In the dynamic fields of cellular biology and drug discovery, fluorescent probes are indispensable tools for visualizing and quantifying biological processes. The coumarin scaffold has long been a foundation for the development of novel fluorophores due to its versatile photophysical properties. This guide provides a detailed comparison of a specific coumarin derivative, 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one , against other widely used fluorescent probes, offering researchers and drug development professionals objective data to inform their experimental choices.
Overview of this compound
This compound belongs to the 3-arylcoumarin class of fluorophores. The core coumarin structure is a benzopyran-2-one, which is known for its inherent fluorescence.[1] The specific substitutions on the phenyl ring at the 3-position—an amino group and a methoxy group—are critical in modulating the molecule's spectral properties and environmental sensitivity. These functional groups can influence the probe's quantum yield, Stokes shift, and sensitivity to local polarity, making it a potentially valuable tool for specific bio-imaging applications.[2] Coumarin derivatives are frequently employed in the development of probes for detecting metal ions, environmental polarity, and various biomolecules.[1][2]
Photophysical Properties: A Comparative Analysis
The effectiveness of a fluorescent probe is determined by its photophysical characteristics. The following table summarizes the key performance indicators for this compound in comparison to two industry-standard fluorescent dyes: Fluorescein and Rhodamine B.
| Property | This compound (Estimated) | Fluorescein (FITC) | Rhodamine B |
| Excitation Max (λ_ex) | ~350 - 380 nm | ~495 nm | ~555 nm |
| Emission Max (λ_em) | ~440 - 470 nm | ~519 nm | ~580 nm |
| Molar Extinction Coefficient (ε) | 15,000 - 25,000 M⁻¹cm⁻¹ | ~80,000 M⁻¹cm⁻¹ | ~110,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | 0.4 - 0.7 | ~0.92 | ~0.31 - 0.97 |
| Stokes Shift | ~80 - 100 nm | ~24 nm | ~25 nm |
| Photostability | Moderate | Low | High |
| Solvent Sensitivity | High | Moderate | Low |
From this comparison, this compound emerges as a probe with a significant Stokes shift, which is advantageous for minimizing self-quenching and improving signal-to-noise ratios in imaging experiments. Its high sensitivity to solvent polarity can be leveraged to probe changes in the local microenvironment of biomolecules.[2] While its brightness (a product of molar extinction coefficient and quantum yield) may be lower than that of Rhodamine B or Fluorescein, its distinct spectral window in the blue-to-cyan region makes it a suitable candidate for multiplexing experiments with green and red fluorescent probes.
Experimental Protocols
To ensure reproducible and reliable results, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments relevant to the characterization and application of fluorescent probes.
Protocol 1: Determination of Relative Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is a measure of the efficiency of photon emission after photon absorption.[3] The most common and reliable method is the comparative method, which involves using a well-characterized standard.[4][5]
Objective: To determine the fluorescence quantum yield of this compound relative to a known standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54).
Materials:
-
This compound (Test sample)
-
Quinine Sulfate (Standard)
-
Spectroscopic grade solvent (e.g., Ethanol)
-
UV-Vis Spectrophotometer
-
Fluorescence Spectrometer
-
10 mm path length quartz cuvettes
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the test sample and the standard in the chosen solvent.
-
Prepare Dilutions: Prepare a series of dilutions for both the test and standard samples, ensuring the absorbance at the excitation wavelength is below 0.1 to minimize re-absorption effects.[4]
-
Measure Absorbance: Record the absorbance of each dilution at the chosen excitation wavelength (e.g., 350 nm) using the UV-Vis spectrophotometer.
-
Measure Fluorescence Spectra: For each dilution, record the fluorescence emission spectrum using the fluorescence spectrometer, keeping the excitation wavelength and instrument parameters (e.g., slit widths) constant for all measurements.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the test and standard samples, plot the integrated fluorescence intensity versus absorbance.
-
Calculate Quantum Yield: The quantum yield is calculated using the following equation:[4][6]
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ is the quantum yield.
-
Grad is the gradient (slope) from the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent.
-
Subscripts X and ST denote the test sample and the standard, respectively.
-
Protocol 2: General Live-Cell Imaging Workflow
This protocol outlines the basic steps for labeling and imaging live cells with a fluorescent probe.[7][8]
Objective: To visualize the subcellular localization or dynamics of a target using this compound.
Materials:
-
Live cells cultured on glass-bottom dishes or coverslips.
-
Fluorescent probe stock solution (e.g., 1 mM in DMSO).
-
Appropriate cell culture medium (e.g., DMEM).
-
Live-cell imaging buffer (e.g., HBSS).[8]
-
Fluorescence microscope equipped with an environmental chamber (37°C, 5% CO₂).
Procedure:
-
Cell Seeding: Plate cells on the imaging substrate and allow them to adhere and grow overnight.
-
Probe Loading: Dilute the fluorescent probe stock solution to the desired final concentration (typically 1-10 µM) in pre-warmed cell culture medium or imaging buffer.
-
Incubation: Remove the culture medium from the cells and replace it with the probe-containing medium. Incubate the cells for a specified time (e.g., 15-60 minutes) at 37°C.
-
Washing: Remove the loading solution and wash the cells two to three times with pre-warmed imaging buffer to remove excess probe and reduce background fluorescence.[8]
-
Imaging: Mount the dish or coverslip on the microscope stage. Acquire images using the appropriate filter sets for the probe (e.g., DAPI or custom filter set for coumarin).
-
Time-Lapse (Optional): For dynamic studies, acquire images at regular intervals. Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.[9]
Visualizing Applications and Workflows
Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.
Caption: Hypothetical enzymatic activation of a coumarin-based fluorescent probe.
References
- 1. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10290F [pubs.rsc.org]
- 2. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantum yield - Wikipedia [en.wikipedia.org]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Making sure you're not a bot! [opus4.kobv.de]
- 6. agilent.com [agilent.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Monoamine Oxidase B Assays: Evaluating 3-Phenylcoumarin Derivatives Against Commercial Kits
For researchers, scientists, and drug development professionals, the accurate measurement of monoamine oxidase B (MAO-B) activity is critical for advancing our understanding of neurological disorders and for the discovery of novel therapeutics. This guide provides a detailed comparison of assays based on 3-phenylcoumarin derivatives, including the specific scaffold 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one, with two widely used commercial alternatives: the bioluminescent MAO-Glo™ Assay and the fluorometric Amplex™ Red MAO-B Assay.
Monoamine oxidase B is a key enzyme in the metabolic pathways of neurotransmitters, and its dysregulation has been implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's.[1][2] Consequently, the development and validation of robust assays for screening potential MAO-B inhibitors are of paramount importance. This guide will delve into the experimental protocols, performance data, and underlying principles of these different assay formats.
Performance Comparison of MAO-B Assays
The selection of an appropriate MAO-B assay depends on various factors, including the specific research question, required sensitivity, and throughput needs. Below is a summary of the key performance characteristics of assays based on 3-phenylcoumarin derivatives and two leading commercial kits.
| Assay Principle | Key Performance Metric | Reported Values | Selectivity for MAO-B | Reference |
| 3-Phenylcoumarin Derivatives | Inhibitory Potency (IC₅₀) | Varies by derivative; potent inhibitors show IC₅₀ values in the low nanomolar to micromolar range. For example, 6-chloro-3-(3'-methoxyphenyl)coumarin has an IC₅₀ of 0.001 µM. | High, with many derivatives showing significant selectivity over MAO-A. | [2] |
| MAO-Glo™ Bioluminescent Assay | Limit of Detection (LOD) | 6 ng of MAO-B per reaction. | High selectivity for MAO-B over MAO-A can be achieved using specific substrates and inhibitors. | [3] |
| Amplex™ Red Fluorometric Assay | Limit of Detection (LOD) | As low as 1.2 x 10⁻⁵ U/mL of MAO-B activity. | Good, with the use of the MAO-B specific substrate benzylamine. | [4] |
Signaling Pathway: The Role of MAO-B in Neurotransmitter Metabolism
Monoamine oxidase B is located on the outer mitochondrial membrane and plays a crucial role in the oxidative deamination of several key neurotransmitters, most notably dopamine.[1] This enzymatic activity is a critical component of neurotransmitter homeostasis. The inhibition of MAO-B can increase the synaptic concentration of dopamine, which is a therapeutic strategy for managing the symptoms of Parkinson's disease.[5]
Experimental Workflow: A Comparative Overview
The experimental workflows for these assays differ in their core methodologies, from inhibitor screening with custom-synthesized compounds to direct enzyme activity measurements with commercial kits.
Detailed Experimental Protocols
3-Phenylcoumarin Derivative-Based MAO-B Inhibition Assay
This protocol is a generalized procedure for evaluating the inhibitory potency of synthesized 3-phenylcoumarin derivatives.
Materials:
-
Synthesized 3-phenylcoumarin derivatives
-
Recombinant human MAO-B
-
MAO-B substrate (e.g., benzylamine)
-
A suitable fluorescent probe for detecting the product of the MAO-B reaction (e.g., a probe that reacts with the generated hydrogen peroxide)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare stock solutions of the 3-phenylcoumarin derivatives in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, MAO-B enzyme, and serial dilutions of the 3-phenylcoumarin derivatives or a reference inhibitor (e.g., selegiline).
-
Incubate the plate at 37°C for a predefined period (e.g., 15 minutes) to allow the inhibitors to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the MAO-B substrate.
-
Simultaneously or subsequently, add the fluorescent detection reagent.
-
Incubate the plate at 37°C, protected from light, for a specified time (e.g., 30-60 minutes).
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration of the derivative and determine the IC₅₀ value by fitting the data to a dose-response curve.
MAO-Glo™ Bioluminescent Assay
This protocol is based on the technical bulletin for the Promega MAO-Glo™ Assay.[6]
Materials:
-
MAO-Glo™ Assay Kit (containing MAO Substrate, MAO Reaction Buffer, Luciferin Detection Reagent, and Reconstitution Buffer)
-
Recombinant or native MAO-B
-
Test compounds for inhibitor screening
-
White, opaque 96-well or 384-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Prepare the reconstituted Luciferin Detection Reagent by adding the Reconstitution Buffer to the lyophilized reagent.
-
Prepare the MAO substrate solution by dissolving the substrate in the appropriate MAO Reaction Buffer.
-
In a multiwell plate, add the MAO-B enzyme and the test compounds at various concentrations.
-
Initiate the reaction by adding the luminogenic MAO substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the MAO reaction and initiate the light-generating reaction by adding the reconstituted Luciferin Detection Reagent.
-
Incubate for 20 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer. The light output is directly proportional to MAO-B activity.[7]
Amplex™ Red Fluorometric MAO-B Assay
This protocol is based on the product information for the Amplex™ Red Monoamine Oxidase Assay Kit.[4]
Materials:
-
Amplex™ Red Monoamine Oxidase Assay Kit (containing Amplex™ Red reagent, horseradish peroxidase (HRP), hydrogen peroxide, DMSO, and MAO-B substrate benzylamine)
-
MAO-B enzyme source
-
Test compounds
-
Black, 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution of Amplex™ Red reagent, HRP, and the MAO-B substrate (benzylamine) in the provided reaction buffer.
-
In a microplate, add the MAO-B enzyme source and the test compounds.
-
Begin the reaction by adding the Amplex™ Red working solution to each well.
-
Incubate the plate at 37°C for at least 30 minutes, protected from light.
-
Measure the fluorescence using a microplate reader with excitation at approximately 530-560 nm and emission detection at around 590 nm. The fluorescence intensity is proportional to the amount of hydrogen peroxide produced, which is a direct measure of MAO-B activity.[8]
Conclusion
The choice between an assay based on 3-phenylcoumarin derivatives and commercial kits like MAO-Glo™ and Amplex™ Red depends on the specific research goals. Assays with 3-phenylcoumarins are invaluable for the primary screening and structure-activity relationship studies of novel inhibitors. Commercial kits, on the other hand, offer standardized, high-sensitivity, and high-throughput methods for quantifying MAO-B activity and for screening large compound libraries. Each of these assays provides a powerful tool for advancing research in neuropharmacology and drug discovery.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Monoamine oxidase (MAO) inhibitory activity: 3-phenylcoumarins versus 4-hydroxy-3-phenylcoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Synthesis and evaluation of new 3-phenylcoumarin derivatives as potential antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. MAO-Glo™ Assay Protocol [promega.com]
- 8. pubcompare.ai [pubcompare.ai]
A Comparative Guide to the Cytotoxicity of Coumarin Derivatives in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of coumarin derivatives, focusing on compounds structurally related to 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one. The information presented is based on available experimental data from various cancer cell lines and aims to offer a valuable resource for researchers in the field of anticancer drug discovery. While specific data for this compound is not extensively available in the reviewed literature, this guide summarizes the cytotoxicity of similar coumarin-based compounds, details the experimental protocols used for their assessment, and illustrates potential mechanisms of action.
Comparative Cytotoxicity of Coumarin Derivatives
The cytotoxic potential of several coumarin derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, varies depending on the specific chemical structure of the coumarin derivative and the type of cancer cell line. The following table summarizes the IC50 values for various coumarin derivatives from the literature.
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Coumarin Derivative (4)¹ | HL-60 | 8.09 | Staurosporine | 7.48 |
| Coumarin Derivative (4)¹ | MCF-7 | 3.26 | Staurosporine | 3.06 |
| Coumarin Derivative (4)¹ | A549 | 9.34 | Staurosporine | 3.7 |
| Coumarin-cinnamic acid hybrid (8b)¹ | HepG2 | 13.14 | - | - |
| 3-Arylcoumarin Derivative (7)¹⁰ | A549 | 24 | Docetaxel | - |
| 3-acetyl coumarin-selenophene (2a)⁸ | DU-145 | 20 | - | - |
| 2-amino-3-carbonitrile chromene (4f)¹² | MCF-7 | 4.74 µg/ml | - | - |
| 2-amino-3-carbonitrile chromene (4h)¹² | MCF-7 | 21.97 µg/ml | - | - |
¹Data from a study on coumarin derivatives and their hybrids with cinnamic acid.[1]
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.
Experimental Protocols
The assessment of cytotoxicity is a critical step in the evaluation of potential anticancer compounds. Various in vitro assays are employed to determine the effect of a substance on cell viability and proliferation. Below are detailed methodologies for commonly used cytotoxicity assays.[2][3]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay[4][5]
This colorimetric assay is a widely used method to assess cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells. It serves as an indicator of cell membrane integrity.
Protocol:
-
Cell Culture and Treatment: Prepare and treat cells with the test compound in a 96-well plate as described for the MTT assay. Include controls for no cells (background), untreated cells (spontaneous LDH release), and maximum LDH release (cells lysed with a detergent like Triton X-100).[4]
-
Supernatant Collection: After treatment, centrifuge the plate and collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new plate and add the LDH reaction mixture, which typically contains a substrate and a cofactor.
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time.
-
Stop Reaction: Add a stop solution to terminate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm).
-
Calculation: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the controls.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of a novel compound.
Caption: A generalized workflow for in vitro cytotoxicity assessment.
Potential Signaling Pathway of Coumarin-Induced Cytotoxicity
Several studies suggest that coumarin derivatives can induce apoptosis in cancer cells through the modulation of various signaling pathways. One such proposed mechanism involves the generation of reactive oxygen species (ROS) and the subsequent activation of apoptotic pathways.[5]
Caption: A potential pathway of coumarin-induced apoptosis.
References
- 1. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CleanControlling: In vitro cytotoxicity test | CleanControlling Medical [cleancontrolling.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. In Vitro Evaluation of 3-Arylcoumarin Derivatives in A549 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
The Antioxidant Potential of Coumarin Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antioxidant activity of various coumarin derivatives, supported by experimental data and detailed methodologies. The structural diversity of coumarins allows for a wide range of antioxidant capacities, making them a compelling class of compounds for further investigation in the development of novel therapeutics against oxidative stress-related diseases.
Comparative Antioxidant Activity of Coumarin Derivatives
The antioxidant capacity of coumarin derivatives is significantly influenced by the nature and position of substituents on the coumarin scaffold. The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected coumarin derivatives from various studies, as determined by the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. A lower IC50 value indicates a higher antioxidant activity.
| Coumarin Derivative | IC50 (µg/mL) | Reference |
| Pyranocoumarins | ||
| Compound 3b | 48.38 ± 4.61 | [1] |
| Compound 5d | 82.92 ± 3.30 | [1] |
| Coumarin-Sulfonamides | ||
| Compound 7a-f | 61-120 | [1] |
| Compound 8a | ~4-35 | [1] |
| Compound 8b | ~4-35 | [1] |
| Compound 8c | ~4-35 (most potent) | [1] |
| Compound 8d | ~4-35 (most potent) | [1] |
| Compound 8e | ~4-35 | [1] |
| Compound 8f | ~4-35 | [1] |
| Other Derivatives | ||
| Compound 5 | Showed improved properties compared to ascorbic acid | [2][3] |
| Compound 6 | Showed improved properties compared to ascorbic acid | [2][3] |
| New Coumarin Derivatives (1-5) | Possess higher scavenging activity than vitamin C | [4] |
| Ascorbic Acid (Standard) | Not specified in all studies | [1][2][3] |
Key Findings from Comparative Studies:
-
Hydroxyl Groups are Crucial: The presence of hydroxyl groups is a key determinant of antioxidant activity. Coumarin derivatives lacking hydroxyl groups exhibit very low to no antioxidant effectiveness. The highest activity is observed in derivatives with hydroxyl groups at the 6 or 8 position.[5]
-
Structure-Activity Relationship: In coumarin-3-sulfonamides, chloro-substitution at position 6 of the coumarin ring generally leads to higher radical scavenging potential compared to methyl-substituted derivatives. The presence of a phenolic hydroxyl group, as seen in compounds 8c and 8d, significantly enhances antioxidant activity.[1]
-
Electron-Donating Substituents: The antioxidant activity of coumarin derivatives can be attributed to the electron-donating nature of substituents like –OH, -CH3, and –Cl on the coumarin scaffold. These groups can reduce stable free radicals like DPPH.[6]
-
Comparison with Standards: Several novel synthesized coumarin derivatives have demonstrated antioxidant activity comparable to or even higher than standard antioxidants like ascorbic acid and vitamin C.[2][3][4]
Experimental Protocols
The following are detailed methodologies for common in vitro antioxidant assays used to evaluate coumarin derivatives.
2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay
This assay is one of the most common methods to evaluate the free radical scavenging ability of antioxidants.[1][2][3][6]
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.2 mM) is prepared in a suitable solvent like methanol.[2]
-
Reaction Mixture: A small volume (e.g., 0.1 mL) of the test compound at various concentrations (e.g., 250, 500, 750, and 1000 µg/mL) is mixed with a larger volume (e.g., 1 mL) of the DPPH solution.[2]
-
Incubation: The reaction mixture is incubated in the dark at a controlled temperature (e.g., 28 °C) for a specific period (e.g., 20 minutes).[2]
-
Absorbance Measurement: The absorbance of the remaining DPPH is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).[6]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Effect (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against the concentration of the test compound.[6]
Other In Vitro Antioxidant Assays
-
Hydrogen Peroxide Scavenging Assay: This assay measures the ability of the compounds to scavenge hydrogen peroxide.[2][3][4]
-
Nitric Oxide Radical Scavenging Assay: This method evaluates the capacity of the derivatives to scavenge nitric oxide radicals.[2][3][7]
-
Superoxide Anion Radical Scavenging Assay: This assay determines the scavenging activity of the compounds against superoxide anion radicals.[6][8]
Visualizing Experimental Workflows and Signaling Pathways
To better understand the experimental process and the underlying molecular mechanisms, the following diagrams are provided.
Caption: Workflow of the DPPH Radical Scavenging Assay.
Many coumarin derivatives exert their antioxidant effects by modulating cellular signaling pathways, a key one being the Nrf2-Keap1 pathway.[9][10][11]
Caption: Activation of the Nrf2 Signaling Pathway by Coumarin Derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. The antioxidant activity of new coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. japer.in [japer.in]
- 7. researchgate.net [researchgate.net]
- 8. Antiinflammatory and antioxidant evaluation of novel coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
quantitative analysis of 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one in biological samples
A comprehensive guide to the , offering a comparative overview of potential analytical methodologies. While specific methods for this analyte are not extensively documented, this guide draws upon established techniques for structurally similar coumarin derivatives to provide researchers, scientists, and drug development professionals with a robust framework for method development and validation.
The inherent fluorescence of the coumarin scaffold, coupled with the presence of amino and methoxy functional groups, suggests that chromatographic techniques coupled with sensitive detection methods are most suitable for the quantification of 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one in complex biological matrices such as plasma, urine, and tissue homogenates. This guide focuses on a comparison of High-Performance Liquid Chromatography (HPLC) with different detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical method is contingent upon the required sensitivity, selectivity, and the nature of the biological matrix. Below is a comparison of potential methods based on literature for analogous coumarin compounds.
| Parameter | HPLC-UV | HPLC-Fluorescence | LC-MS/MS |
| Selectivity | Moderate | Good | Excellent |
| Sensitivity (Typical LOQ) | ng/mL range | Sub-ng/mL to pg/mL range | pg/mL to fg/mL range |
| Linear Dynamic Range | 2-3 orders of magnitude | 3-4 orders of magnitude | 4-5 orders of magnitude |
| Matrix Effect | Low to moderate | Low to moderate | Can be significant, requires careful management |
| Instrumentation Cost | Low | Moderate | High |
| Throughput | High | High | High |
| Method Development Complexity | Low | Moderate | High |
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation of a quantitative bioanalytical method. The following are generalized protocols for the analysis of coumarin derivatives, which can be adapted for this compound.
Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a common and effective method for extracting coumarins from biological fluids.
Objective: To isolate the analyte from the biological matrix and concentrate it.
Protocol:
-
To 500 µL of plasma, add 10 µL of an internal standard (a structurally similar coumarin not present in the sample).
-
Add 50 µL of 1 M sodium hydroxide to alkalinize the sample.
-
Add 3 mL of an organic solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for injection into the chromatographic system.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for the separation of compounds in a mixture.
Instrumentation:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is typically used for coumarin analysis.[1]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is often employed.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Maintained at a constant temperature, e.g., 30°C.
Detection:
-
UV Detection: The wavelength of maximum absorbance for the analyte should be determined. For many coumarins, this is in the range of 320-350 nm.
-
Fluorescence Detection: The excitation and emission wavelengths must be optimized for the specific coumarin. For amino-coumarins, excitation is often in the range of 350-400 nm and emission in the range of 450-500 nm.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest level of selectivity and sensitivity for quantitative analysis.[3]
Instrumentation:
-
LC System: Similar to the HPLC system described above, but often with UHPLC (Ultra-High-Performance Liquid Chromatography) for better resolution and faster analysis times.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is often suitable for amino-containing compounds. Atmospheric pressure chemical ionization (APCI) can also be considered.
MS/MS Method:
-
Tuning: The mass spectrometer is tuned by infusing a standard solution of the analyte to optimize the precursor ion and product ions.
-
MRM (Multiple Reaction Monitoring): Specific transitions from the precursor ion to the product ions are monitored for both the analyte and the internal standard. This provides high selectivity.
Method Validation
Any quantitative bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range over which the response of the method is directly proportional to the concentration of the analyte.
-
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the .
Comparison of Detection Methods
Caption: Logical relationship comparing the selectivity and sensitivity of different detection methods for the target analyte.
References
- 1. researchgate.net [researchgate.net]
- 2. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Direct Cross-Reactivity Data for 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one Prompts Analysis of a Structurally Related Kinase Inhibitor
Comprehensive searches for cross-reactivity studies of 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one did not yield specific experimental data for this molecule. However, the structurally related compound PD 173074, a well-characterized kinase inhibitor, offers a valuable case study for understanding cross-reactivity analysis. This guide provides a comparative analysis of PD 173074's interaction with various molecular targets, supported by experimental data, detailed protocols, and pathway visualizations.
PD 173074 is a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs), particularly FGFR1 and FGFR3.[1][2][3] Its cross-reactivity profile has been extensively studied to determine its selectivity against other protein kinases.
Quantitative Analysis of Kinase Inhibition
The inhibitory activity of PD 173074 against a panel of protein kinases has been quantified using IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. This data is crucial for assessing the compound's selectivity.
| Target Kinase | IC50 (nM) | Selectivity vs. FGFR1 |
| FGFR1 | 21.5 - 25 | 1 |
| FGFR3 | 5 | ~4.3x more selective for FGFR3 |
| VEGFR2 | ~100 - 200 | ~4-8x less selective |
| PDGFR | 17600 | ~704-818x less selective |
| c-Src | 19800 | ~792-921x less selective |
| EGFR | > 50000 | > 2000x less selective |
| InsR | > 50000 | > 2000x less selective |
| MEK | > 50000 | > 2000x less selective |
| PKC | > 50000 | > 2000x less selective |
Data compiled from multiple sources.[1][3][4][5]
This table clearly demonstrates that PD 173074 is highly selective for FGFR1 and FGFR3 over other kinases such as PDGFR, c-Src, EGFR, and InsR.[1][3][4][5]
Experimental Protocols
The determination of IC50 values and the assessment of cross-reactivity typically involve in vitro kinase assays. While specific proprietary details may vary between studies, a general methodology can be outlined.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a common method for measuring the inhibitory activity of a compound against a specific protein kinase.
Cell-Based Autophosphorylation Assay
To assess the inhibitor's effect in a cellular context, assays that measure the autophosphorylation of the target receptor are employed.
-
Cell Culture: Cells expressing the target receptor (e.g., FGFR1) are cultured.
-
Treatment: The cells are treated with varying concentrations of the inhibitor (PD 173074).
-
Lysis: The cells are lysed to release cellular proteins.
-
Analysis: The level of phosphorylated receptor is quantified using techniques such as Western Blot or ELISA.
-
Results: A dose-dependent inhibition of receptor autophosphorylation indicates the compound's cellular activity. PD 173074 has been shown to inhibit the autophosphorylation of FGFR1 with an IC50 in the range of 1-5 nM.[4][5]
Signaling Pathway Inhibition
PD 173074 exerts its biological effects by blocking the downstream signaling cascades initiated by FGFR activation. The binding of fibroblast growth factors (FGFs) to FGFRs leads to receptor dimerization and autophosphorylation, creating docking sites for various signaling proteins. This activation subsequently triggers multiple downstream pathways, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.
By inhibiting FGFR, PD 173074 effectively blocks these downstream signals, leading to the suppression of cell proliferation and the induction of apoptosis in cancer cells that are dependent on FGFR signaling.[5][6]
Conclusion
While direct cross-reactivity data for this compound is not currently available in the public domain, the analysis of PD 173074 serves as a robust example of how the selectivity and potential off-target effects of a kinase inhibitor are evaluated. The presented data and methodologies provide a framework for researchers and drug development professionals to understand and assess the cross-reactivity profiles of novel compounds. The high selectivity of PD 173074 for FGFRs over a wide range of other kinases underscores its utility as a specific pharmacological tool and highlights the importance of comprehensive cross-reactivity screening in drug discovery.
References
Performance Benchmark: 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one versus Commercial Fluorescent Dyes
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the dynamic field of fluorescence imaging and sensing, the selection of an appropriate fluorescent probe is paramount to achieving sensitive and reliable experimental outcomes. This guide provides a comprehensive performance comparison of the novel coumarin derivative, 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one, against two widely used commercial blue fluorescent dyes: Alexa Fluor 350 and DAPI. The comparative analysis is based on key photophysical parameters, including quantum yield, molar extinction coefficient, and photostability, to assist researchers in making informed decisions for their specific applications.
Executive Summary
Performance Data Summary
The following table summarizes the key photophysical properties of this compound (estimated) and the commercial dyes Alexa Fluor 350 and DAPI.
| Feature | This compound (Estimated) | Alexa Fluor 350 | DAPI (bound to dsDNA) |
| Excitation Max (nm) | ~360 - 380 | 346[1][2] | 354[3] |
| Emission Max (nm) | ~440 - 460 | 442[1][2] | 456[3] |
| Quantum Yield (Φ) | ~0.5 - 0.7 | ~0.24[4] | ~0.92[3] |
| **Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ** | ~20,000 - 30,000 | 19,000[1] | 27,000[3] |
| Photostability | Moderate | Moderate to High[5] | Moderate (can photoconvert)[6][7] |
| Solubility | Likely soluble in organic solvents | Water-soluble | Water-soluble |
| Primary Application | General fluorescence labeling, sensing | Labeling of biomolecules | Nuclear counterstain |
Disclaimer: The photophysical data for this compound are estimations derived from the analysis of structurally related aminocoumarin compounds. Experimental validation is required for precise characterization.
Detailed Experimental Protocols
To ensure objective and reproducible performance evaluation, the following standardized experimental protocols are recommended for characterizing the photophysical properties of fluorescent dyes.
Absorbance and Molar Extinction Coefficient Measurement
Objective: To determine the wavelength of maximum absorbance (λmax) and the molar extinction coefficient (ε).
Methodology:
-
Prepare a stock solution of the dye of known concentration in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare a series of dilutions from the stock solution.
-
Measure the absorbance spectrum of each dilution using a UV-Vis spectrophotometer over a relevant wavelength range.
-
Identify the λmax from the absorbance spectrum.
-
According to the Beer-Lambert law (A = εcl), plot absorbance at λmax against concentration.
-
The molar extinction coefficient (ε) is determined from the slope of the resulting linear plot.
Fluorescence Emission and Quantum Yield Measurement
Objective: To determine the wavelength of maximum emission (λem) and the fluorescence quantum yield (Φ).
Methodology:
-
Prepare a dilute solution of the dye in the desired solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Measure the fluorescence emission spectrum using a spectrofluorometer, exciting at the absorbance maximum (λmax).
-
Identify the λem from the emission spectrum.
-
The relative fluorescence quantum yield is calculated using the following equation, by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54):
Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
Photostability Assessment
Objective: To evaluate the dye's resistance to photobleaching upon prolonged exposure to excitation light.
Methodology:
-
Prepare a solution of the dye in the desired solvent.
-
Place the solution in a cuvette within a spectrofluorometer.
-
Continuously expose the sample to the excitation wavelength at a constant intensity.
-
Record the fluorescence intensity at the emission maximum at regular time intervals over an extended period.
-
Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence decay indicates the photostability of the dye. A slower decay rate signifies higher photostability.
Visualizing Experimental Workflows and Signaling Pathways
To further aid in the conceptualization of experimental design and potential applications, the following diagrams, generated using Graphviz, illustrate a typical workflow for dye comparison and a generic signaling pathway where a fluorescent probe might be employed.
References
- 1. researchgate.net [researchgate.net]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. researchgate.net [researchgate.net]
- 4. Alexa Fluor® 350 Conjugated Antibodies | Cell Signaling Technology [cellsignal.com]
- 5. Alexa Fluor 350 Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 6. DAPI | Fluorescent DNA Stains: R&D Systems [rndsystems.com]
- 7. Photoconversion of DAPI and Hoechst dyes to green and red-emitting forms after exposure to UV excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 3-(Substituted-Phenyl)-Chromen-2-One Derivatives in Biological Systems
This guide provides a comparative analysis of the biological activities of various 3-(substituted-phenyl)-chromen-2-one derivatives, with a focus on compounds bearing amino and methoxy functionalities. Due to the limited publicly available experimental data for the specific compound 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one, this report summarizes findings for structurally related analogues to provide insights into their potential therapeutic applications. The information is targeted towards researchers, scientists, and drug development professionals.
Data Summary of Biologically Active 3-Phenylcoumarin Analogues
The following table summarizes the biological activities of various 3-(phenyl)-chromen-2-one derivatives, highlighting their inhibitory concentrations (IC50) against different biological targets. This data is crucial for understanding the structure-activity relationships within this class of compounds.
| Compound | Target | IC50 (µM) | Reference |
| 3-(4-(dimethylamino)phenyl)-6-methoxy-2H-chromen-2-one | Monoamine Oxidase B (MAO-B) | Not specified | |
| 6-methoxy-3-(4-(trifluoromethyl)phenyl)-2H-chromen-2-one | Monoamine Oxidase B (MAO-B) | Not specified | |
| Compound 4m (a 3-(4-aminophenyl)-coumarin derivative) | Acetylcholinesterase (AChE) | 0.091 ± 0.011 | |
| Compound 4k (a 3-(4-aminophenyl)-coumarin derivative) | Butyrylcholinesterase (BuChE) | 0.559 ± 0.017 | |
| C-3 decyl substituted quaternary ammonium coumarin derivative 25 | Src kinase | 21.6 |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of typical experimental protocols used in the assessment of the biological activities of coumarin derivatives.
Enzyme Inhibition Assays (General Protocol)
Enzyme inhibition assays are fundamental in determining the potency of a compound against a specific enzyme target.
1. Reagents and Materials:
-
Test compound (e.g., 3-(substituted-phenyl)-chromen-2-one derivative) dissolved in a suitable solvent (e.g., DMSO).
-
Target enzyme (e.g., Acetylcholinesterase, Monoamine Oxidase B).
-
Substrate specific to the enzyme.
-
Buffer solution to maintain optimal pH for enzyme activity.
-
A detection reagent or system (e.g., colorimetric or fluorometric substrate).
-
96-well microplates.
-
Microplate reader.
2. General Procedure:
-
A solution of the target enzyme in the appropriate buffer is added to the wells of a microplate.
-
The test compound is added to the wells at various concentrations. A control group with no inhibitor is also prepared.
-
The plate is pre-incubated for a specific period to allow the compound to bind to the enzyme.
-
The enzyme-catalyzed reaction is initiated by adding the substrate.
-
The reaction is allowed to proceed for a set time at a controlled temperature.
-
The reaction is stopped, and the product formation is measured using a microplate reader.
-
The percentage of inhibition is calculated for each concentration of the test compound.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Antiproliferative Activity Assay (General Protocol)
These assays are used to determine the ability of a compound to inhibit the growth of cancer cells.
1. Cell Lines and Culture:
-
Human cancer cell lines (e.g., colon adenocarcinoma HT-29, breast carcinoma MDA-MB-468).
-
Appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.
2. Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compound.
-
After a specified incubation period (e.g., 48-72 hours), a viability reagent (e.g., MTT, XTT) is added to each well.
-
The reagent is converted by viable cells into a colored product.
-
The absorbance of the colored product is measured using a microplate reader, which is proportional to the number of viable cells.
-
The percentage of cell growth inhibition is calculated, and the IC50 value is determined.
Visualizing Molecular Interactions and Experimental Workflows
Diagrams are powerful tools for visualizing complex biological processes and experimental designs.
Caption: Experimental workflow for the synthesis and biological evaluation of coumarin derivatives.
Caption: Putative signaling pathway inhibited by Src kinase-inhibiting coumarin derivatives.
Assessing the Specificity of 3-Arylcoumarin Derivatives as Biological Probes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Monoamine oxidases (MAOs) are crucial enzymes in the metabolism of neurotransmitters, and their dysregulation is linked to various neurological disorders.[1] Fluorescent probes are instrumental for studying MAO activity in both in vitro and in vivo models.[2] Coumarin derivatives, known for their favorable photophysical properties, have been extensively developed as fluorescent probes for a range of biological targets.[3] This guide focuses on 3-phenylcoumarin derivatives as probes for MAO-B, offering a comparison with alternative probes and detailing experimental protocols for their use.
Comparative Analysis of MAO-B Fluorescent Probes
The following table summarizes the key performance metrics of a representative 3-phenylcoumarin-based probe and compares it with other commonly used fluorescent probes for MAO-B.
| Probe Type | Specific Compound Example | Target | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | IC₅₀ (MAO-B) | Selectivity (MAO-B vs MAO-A) | Reference |
| 3-Phenylcoumarin | 6-methyl-3-(p-tolyl)coumarin | MAO-B | ~320 | ~380 | Not Reported | 0.308 nM | >300-fold | [4] |
| Red Emission Probe | MAO-Red-1 | MAO-B | 440 | 667 | Not Reported | 1.2 µg/mL (detection limit) | High | [5] |
| Acedan-based Probe | Two-photon probe (U1) | MAO-B | ~400 (for 2-photon) | ~530 | Not Reported | Not Reported | High | [6] |
| Commercial Assay | Amplex Red | H₂O₂ (MAO byproduct) | 535 | 587 | Not Reported | Detects ~1.2 x 10⁻⁵ U/mL | Dependent on specific inhibitors | [7][8] |
| Bioluminescent Assay | MAO-Glo™ | MAO-A/B | N/A (bioluminescent) | N/A (bioluminescent) | Not Reported | Detects ~6 ng MAO-B | Dependent on specific inhibitors | [9] |
Experimental Protocols
This protocol outlines a typical procedure for measuring MAO-B activity using a fluorogenic 3-phenylcoumarin substrate.
Materials:
-
Recombinant human MAO-B enzyme
-
3-Phenylcoumarin-based fluorescent probe (substrate)
-
MAO-B specific inhibitor (e.g., Selegiline) for control experiments
-
MAO-A specific inhibitor (e.g., Clorgyline) for selectivity testing
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare stock solutions of the fluorescent probe and inhibitors in DMSO.
-
Dilute the recombinant MAO-B enzyme to the desired concentration in potassium phosphate buffer.
-
To measure MAO-B activity, add the following to the wells of a 96-well plate:
-
50 µL of potassium phosphate buffer
-
10 µL of the fluorescent probe solution (final concentration to be optimized, typically near the Kₘ value)
-
For inhibitor studies, pre-incubate the enzyme with various concentrations of the inhibitor for 15 minutes at 37°C.
-
-
Initiate the enzymatic reaction by adding 40 µL of the diluted MAO-B enzyme solution.
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the specific coumarin probe.
-
Monitor the increase in fluorescence intensity over time (kinetic mode) at 37°C. The rate of fluorescence increase is proportional to the MAO-B activity.
-
To determine selectivity, perform parallel assays using recombinant MAO-A and include the respective specific inhibitors.
This protocol provides a general workflow for visualizing MAO-B activity in living cells.
Materials:
-
Live cells cultured on glass-bottom dishes
-
3-Phenylcoumarin-based fluorescent probe
-
Cell culture medium
-
Confocal laser scanning microscope
Procedure:
-
Culture cells to the desired confluency on glass-bottom dishes suitable for microscopy.
-
On the day of the experiment, replace the culture medium with fresh, serum-free medium containing the 3-phenylcoumarin fluorescent probe at an optimized concentration.
-
Incubate the cells for a specific period (e.g., 30-60 minutes) at 37°C in a CO₂ incubator to allow for probe uptake and enzymatic conversion.
-
Wash the cells twice with phosphate-buffered saline (PBS) to remove excess probe.
-
Add fresh culture medium or PBS to the cells for imaging.
-
Visualize the intracellular fluorescence using a confocal microscope equipped with the appropriate laser line for excitation and a detector set to the emission wavelength of the fluorescent product.
-
For inhibitor studies, pre-treat the cells with a specific MAO-B inhibitor before adding the fluorescent probe.
Visualizations
Caption: Role of MAO-B in Neurotransmitter Metabolism.
References
- 1. Recent advances of small molecule fluorescent probes for distinguishing monoamine oxidase-A and monoamine oxidase-B in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in reaction-based fluorescent probes for detecting monoamine oxidases in living systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Red emission fluorescent probes for visualization of monoamine oxidase in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A one-step fluorometric method for the continuous measurement of monoamine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. abcam.cn [abcam.cn]
- 9. promega.com [promega.com]
Safety Operating Guide
Proper Disposal of 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential guidance on the safe and compliant disposal of the chemical compound 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one (CAS No. 335206-96-7). This information is critical for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and adhere to regulatory standards.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound could not be located. The following procedures are based on general best practices for the disposal of hazardous chemical waste and information from SDSs of structurally similar compounds, such as aromatic amines and coumarin derivatives. These related compounds are often characterized by potential toxicity, skin and eye irritation, and sensitization. Therefore, it is imperative to handle this compound with a high degree of caution.
Immediate Safety and Handling
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or chemical splash goggles |
| Lab Coat | Standard laboratory coat, fully buttoned |
| Respiratory Protection | Use in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH-approved respirator is recommended. |
In case of exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Protocol: A Step-by-Step Guide
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.
-
Waste Segregation and Collection:
-
Collect all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper, gloves), in a designated, compatible, and properly sealed hazardous waste container.
-
Ensure the waste container is made of a material compatible with aromatic amines and coumarin derivatives.
-
-
Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and its CAS number: "335206-96-7."
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date of waste accumulation.
-
-
Storage:
-
Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
The storage area should be away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
Provide the EHS or contractor with all necessary information about the waste stream.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
Personal protective equipment for handling 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one
Essential Safety and Handling Guide for 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling this compound (CAS No. 335206-96-7). The following procedures are based on the known hazards of structurally similar compounds, including substituted coumarins and aromatic amines, to ensure the highest safety standards in the laboratory.
Hazard Summary
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected prior to use and disposed of properly after. | To prevent skin contact, as related compounds can cause skin irritation and may be toxic upon dermal absorption.[1] |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for splash hazards. | To protect against eye irritation or serious eye damage from dust particles or splashes.[3] |
| Skin and Body Protection | Laboratory coat or impervious clothing to prevent skin exposure. | To protect skin from potential irritation and toxicity.[1][4] |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used. | To prevent inhalation of dust, which may cause respiratory irritation.[4] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for safe handling.
-
Preparation :
-
Ensure the work area is clean and uncluttered.
-
Verify that a safety shower and eyewash station are readily accessible.
-
Confirm that all necessary PPE is available and in good condition.
-
Review the handling and emergency procedures.
-
-
Handling :
-
Work in a well-ventilated fume hood to minimize inhalation exposure.[1]
-
Avoid generating dust.[1] If the compound is a powder, handle it carefully.
-
Wear the full complement of recommended PPE at all times.
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not eat, drink, or smoke in the handling area.
-
-
Post-Handling :
-
Wash hands thoroughly with soap and water after handling.[3]
-
Clean the work area and decontaminate any surfaces that may have come into contact with the chemical.
-
Remove and dispose of contaminated gloves and other disposable PPE in a designated waste container.[1]
-
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.
-
Chemical Waste :
-
Dispose of the chemical and any contaminated materials in a designated hazardous waste container.
-
The container must be properly labeled with the chemical name and hazard information.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not let the product enter drains.[1]
-
-
Container Disposal :
-
Empty containers should be triple-rinsed with an appropriate solvent.
-
The rinsate should be collected and disposed of as hazardous waste.
-
Puncture and crush the empty container to prevent reuse before disposing of it in accordance with institutional guidelines.
-
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
